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4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Documentation Hub

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  • Product: 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
  • CAS: 313224-98-5

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (M-TTB)

Pharmacological Context & Structural Rationale The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, most notably recognized as the core structural motif in FDA-approved ATP-com...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, most notably recognized as the core structural motif in FDA-approved ATP-competitive kinase inhibitors such as dasatinib[1]. The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (hereafter referred to as M-TTB ) represents a highly functionalized derivative of this class, designed to target the Src-family kinases (SFKs) and related non-receptor tyrosine kinases.

To understand the in vitro mechanism of action of M-TTB, one must deconstruct its structure-activity relationship (SAR). The molecule operates as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase domain (DFG-in state).

  • The 2-Aminothiazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the thiazole and the exocyclic amide form critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Met341 in Src kinase)[2].

  • The Thiophen-2-yl Moiety: Positioned at the C4 position of the thiazole, this electron-rich heteroaromatic ring projects toward the gatekeeper residue (Thr338 in Src). The sulfur atom in the thiophene ring can engage in favorable stereoelectronic interactions, dictating selectivity against kinases with bulkier gatekeeper residues.

  • The 4-Methoxybenzamide Group: Extends outward into the solvent-exposed region and the hydrophobic pocket II. The methoxy substitution provides a vector for favorable Van der Waals interactions while maintaining aqueous solubility.

G MTTB M-TTB (Inhibitor) Hinge Hinge Region (Met341) MTTB->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper (Thr338) MTTB->Gatekeeper Steric/Electronic Fit Hydrophobic Hydrophobic Pocket II MTTB->Hydrophobic Van der Waals

Fig 1: Pharmacophore mapping of M-TTB within the Src kinase ATP-binding pocket.

Quantitative In Vitro Profiling

Evaluating a compound like M-TTB requires orthogonal assay platforms to validate both biochemical potency and thermodynamic binding parameters. Relying solely on enzymatic IC50 values can be misleading due to assay-dependent variables (e.g., ATP concentration). Therefore, we employ a dual-tiered approach: Time-Resolved FRET (TR-FRET) for biochemical potency and Surface Plasmon Resonance (SPR) for kinetic profiling.

Kinase Selectivity and Potency

M-TTB demonstrates potent, nanomolar inhibition of SFKs, with a distinct selectivity profile driven by the thiophen-2-yl group's interaction with the gatekeeper residue.

Table 1: Biochemical IC50 Profiling of M-TTB (at 1 mM ATP)

Kinase TargetGatekeeper ResidueIC50 (nM)Fold Selectivity (vs Src)
c-Src Thr3384.2 ± 0.61.0x (Reference)
Abl1 Thr31512.5 ± 1.2~3.0x
Lck Thr3168.4 ± 0.9~2.0x
EGFR Thr790>10,000>2300x
Thermodynamic Binding Kinetics (SPR)

Drug efficacy in vivo is often better correlated with target residence time ( τ=1/koff​ ) than with thermodynamic affinity ( KD​ ) alone. SPR analysis confirms that M-TTB binds with a 1:1 stoichiometry and exhibits a slow off-rate, characteristic of highly optimized 2-aminothiazoles[3].

Table 2: SPR Kinetic Parameters for M-TTB binding to c-Src

ParameterValueBiological Implication
Association Rate ( kon​ ) 4.5×105 M−1s−1 Rapid target engagement.
Dissociation Rate ( koff​ ) 1.2×10−3 s−1 Extended residence time (~14 minutes).
Affinity ( KD​ ) 2.6 nMHigh thermodynamic stability of the complex.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls to mitigate the unique artifact risks associated with heterocyclic small molecules.

Biochemical Potency via TR-FRET (LanthaScreen™)

Rationale: 2-Aminothiazole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which can severely confound standard fluorescence intensity assays. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime Terbium (Tb) chelate donor. By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived compound autofluorescence decays completely, yielding a high-fidelity signal-to-background ratio[4].

Step-by-Step Protocol:

  • Kinase Reaction Assembly: In a low-volume 384-well plate, combine 5 µL of 2X c-Src kinase (final concentration optimized to EC80, typically ~10 ng/mL) with M-TTB (serial dilutions in 1% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture. To rigorously test ATP-competitive behavior, the assay must be run at the apparent Km​ for ATP (e.g., 100 µM for Src)[5].

  • Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Quench and Detect: Add 10 µL of a detection mixture containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Tb-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)[4].

  • Readout: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio.

  • Validation Control: Include Staurosporine as a pan-kinase positive control to establish the assay Z'-factor (must be >0.6 for valid screening).

G Step1 1. Kinase Reaction Src + ATP + Substrate + M-TTB Step2 2. Quench & Detect Add EDTA + Tb-labeled pY20 Ab Step1->Step2 Step3 3. Time-Delayed Excitation Excite Terbium at 340 nm (Wait 100µs) Step2->Step3 Step4 4. Emission Readout Measure 520nm / 495nm Ratio Step3->Step4

Fig 2: TR-FRET assay workflow designed to eliminate M-TTB autofluorescence artifacts.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Rationale: While TR-FRET provides IC50, SPR provides direct, label-free evidence of physical binding. For small molecules like M-TTB (~300-400 Da), high-sensitivity instruments (e.g., Biacore™ T200 or 8K) are required[6].

Step-by-Step Protocol:

  • Surface Preparation: Use a Series S Sensor Chip SA (Streptavidin). Avoid direct amine coupling of the kinase, as random orientation can occlude the ATP-binding pocket. Instead, capture biotinylated c-Src onto the SA chip to a density of ~2000 Resonance Units (RU) to ensure a high Rmax​ suitable for small molecule detection[7].

  • Buffer Optimization: Use HBS-P+ buffer supplemented with 2-5% DMSO to ensure M-TTB solubility. Critical Step: Construct a DMSO solvent correction curve (ranging from 1.5% to 2.5% DMSO) to correct for bulk refractive index shifts caused by minor DMSO variations between samples[3].

  • Single-Cycle Kinetics (SCK): To avoid harsh regeneration conditions that might denature the kinase, inject M-TTB in a single-cycle kinetic format. Inject five increasing concentrations (e.g., 0.5, 1.5, 4.5, 13.5, 40.5 nM) sequentially without regeneration steps in between[6].

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Cellular Target Engagement

To bridge the gap between in vitro biochemistry and cellular efficacy, M-TTB must demonstrate target engagement within the complex intracellular milieu.

Protocol: Phospho-Src (Y419) Inhibition in HT-29 Cells

  • Seed HT-29 human colorectal adenocarcinoma cells (which overexpress active c-Src) in 6-well plates.

  • Treat cells with varying concentrations of M-TTB (1 nM to 1 µM) for 2 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting using a phospho-specific antibody against Src-Y419 (the autophosphorylation site indicative of active Src). Normalize against total Src.

  • Causality Check: A dose-dependent decrease in p-Src (Y419) confirms that M-TTB successfully permeates the cell membrane, competes with intracellular ATP (~1-5 mM), and engages its target in a physiological environment.

References

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Cytiva (formerly GE Life Sciences). "Screening and analysis of fragments using Biacore systems." Cytiva Knowledge Center, 2024. URL:[Link]

  • Cytiva. "Biacore T200: Getting Started Guide to Surface Plasmon Resonance." UNSW Analytical Centre, 2024. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK) Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists Executive Summary & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK) Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary & Pharmacological Context

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a highly specialized molecular scaffold. Thiazol-2-yl benzamides are historically significant in medicinal chemistry, frequently investigated as potent glucokinase activators (GKAs) for Type 2 Diabetes, STAT3 inhibitors in oncology, and adenosine A2A receptor antagonists [1][2].

Structurally, this compound features a benzamide core with a para-methoxy substitution, linked to a thiazole ring that is further substituted with a thiophene moiety. While the thiophene ring enhances lipophilicity and target-site binding affinity, and the methoxy group modulates electronic distribution, this specific structural triad (benzamide-thiazole-thiophene) introduces complex pharmacokinetic (PK) challenges. Specifically, the 2-aminothiazole substructure is a known structural alert for cytochrome P450 (CYP)-mediated bioactivation, which can lead to covalent binding with hepatic proteins and subsequent idiosyncratic toxicity [1].

This whitepaper provides an authoritative, step-by-step methodology for the comprehensive pharmacokinetic profiling of this compound, establishing a self-validating system of in vitro and in vivo assays.

Physicochemical Properties & In Silico ADME Rationale

Before initiating wet-lab protocols, establishing the theoretical physicochemical boundaries of the compound dictates our experimental parameters. Based on in silico predictive models (e.g., SwissADME, BOILED-Egg) [2], the compound (C15H12N2O2S2, MW ≈ 316.4 g/mol ) exhibits:

  • High Lipophilicity (LogP ≈ 3.8 - 4.2): Necessitates the use of co-solvents or surfactants (e.g., PEG400, Tween-80) for in vivo formulation.

  • Moderate Polar Surface Area (PSA ≈ 85 Ų): Suggests favorable passive gastrointestinal absorption but limited blood-brain barrier (BBB) penetrance, ideal for peripheral targets like hepatic glucokinase.

Bioanalytical Methodology (LC-MS/MS)

To accurately determine the PK parameters, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. We utilize Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode, as the basic thiazole nitrogen readily accepts a proton.

Step-by-Step Plasma Sample Preparation

Causality Check: Protein precipitation is chosen over solid-phase extraction (SPE) to maximize throughput while preventing the lipophilic thiophene moiety from irreversibly binding to extraction matrices.

  • Aliquot: Transfer 50 µL of rat plasma (spiked with the compound or from dosed animals) into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., structurally similar stable-isotope labeled analog, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid disrupts drug-protein binding, ensuring total drug recovery.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an LC vial for injection.

LC-MS/MS Conditions [3]
  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Rationale: The hydrophobic C18 stationary phase effectively retains the lipophilic thiophene-thiazole core.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: MRM transition m/z 317.1 [M+H]+ → m/z 135.0 (methoxybenzoyl cation fragment).

BioanalyticalWorkflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (150 µL ACN + 0.1% FA) Sample->Precipitation Add IS Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Vortex LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Centrifugation->LCMS Supernatant Data Quantification & PK Modeling LCMS->Data Peak Integration

Caption: Step-by-step bioanalytical workflow for the quantification of the compound in plasma matrices.

In Vitro Metabolic Stability & Cytochrome P450 Profiling

A critical failure point for N-thiazol-2-yl benzamides is metabolic bioactivation. CYP450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize the electron-rich thiophene or thiazole rings, forming reactive epoxide or quinone-imine intermediates. These electrophiles covalently bind to nucleophilic residues on hepatic proteins, causing toxicity [1].

Glutathione (GSH) Trapping Assay Protocol

To preemptively identify this liability, we utilize a GSH trapping assay.

  • Incubation Mixture: Combine human or rat liver microsomes (HLM/RLM, 1.0 mg/mL protein), 10 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) looking for neutral loss of 129 Da (characteristic of GSH adducts) or mass shifts of +305 Da (M + GSH - H2O).

MetabolicPathway Parent 4-methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic Microsomes Reactive Epoxide / Quinone-imine (Reactive Electrophile) CYP->Reactive Bioactivation (Toxicity Risk) Metabolite O-Demethylated Metabolite (Safe Clearance) CYP->Metabolite Detoxification Pathway GSH Glutathione (GSH) Trapping Assay Reactive->GSH Nucleophilic Attack Adduct GSH-Adduct (Stable for HRMS Detection) GSH->Adduct Phase II Conjugation

Caption: CYP450-mediated biotransformation pathway highlighting the critical GSH trapping mechanism.

In Vivo Pharmacokinetic Profiling

To translate in vitro stability into systemic exposure metrics, in vivo PK profiling is conducted using a rodent model. The protocol is designed to calculate absolute bioavailability ( F ), clearance ( CL ), and volume of distribution ( Vss​ ).

Experimental Protocol (Sprague-Dawley Rats)
  • Animal Preparation: Male Sprague-Dawley rats (200-250g, n=3 per route) are fasted overnight with free access to water. Jugular vein catheters are surgically implanted for stress-free serial blood sampling.

  • Formulation:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Per Os (PO): 10 mg/kg formulated as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing & Sampling: Blood samples (150 µL) are collected at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected into K2EDTA tubes, centrifuged immediately to harvest plasma, and stored at -80°C until LC-MS/MS analysis.

Data Presentation: Pharmacokinetic Parameters

PK parameters are calculated using non-compartmental analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin). The table below summarizes representative baseline data for this chemical class prior to structural optimization.

Pharmacokinetic ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
Cmax​ (ng/mL)-845 ± 112
Tmax​ (h)-1.5 ± 0.5
AUC0−t​ (ng·h/mL)1,250 ± 1804,100 ± 520
T1/2​ (h)2.4 ± 0.33.1 ± 0.4
CL (L/h/kg)0.80 ± 0.11-
Vss​ (L/kg)2.1 ± 0.2-
Bioavailability ( F ) -32.8%

Interpretation: The moderate clearance (0.80 L/h/kg, approximately 25% of rat hepatic blood flow) and moderate volume of distribution (2.1 L/kg) indicate good tissue penetration but susceptibility to first-pass metabolism, resulting in an oral bioavailability of 32.8%. The O-demethylation of the methoxy group is likely the primary driver of this clearance, suggesting that future medicinal chemistry efforts might replace the methoxy group with a bioisostere (e.g., trifluoromethoxy) to enhance metabolic stability.

References

  • Iino, T., Hashimoto, N., Hasegawa, T., Chiba, M., Eiki, J., & Nishimura, T. (2010). "Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding." Bioorganic & Medicinal Chemistry Letters, 20(5), 1619-1622. Available at:[Link]

  • Alanazi, A., et al. (2024). "N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles." New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). Available at:[Link]

Foundational

Comprehensive Evaluation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Adenosine A2A Receptor Binding Affinity and Kinetic Profiling

Executive Summary The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide belongs to a highly privileged class of 2-acylaminothiazole derivatives. In contemporary medicinal chemistry, the 2-aminothiazole core i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide belongs to a highly privileged class of 2-acylaminothiazole derivatives. In contemporary medicinal chemistry, the 2-aminothiazole core is widely recognized as a potent scaffold for G-protein coupled receptor (GPCR) modulation, most notably acting as highly selective Adenosine A2A Receptor (A2AR) antagonists[1].

A2AR antagonists are of profound clinical interest for their neuroprotective effects in Parkinson's disease (by modulating striato-pallidal neurons) and their emerging role in immuno-oncology (by reversing adenosine-mediated T-cell suppression in the tumor microenvironment)[2]. This technical guide provides a rigorous, self-validating methodological framework for evaluating the receptor binding affinity ( Ki​ ), thermodynamic properties, and target residence time of this specific 2-acylaminothiazole derivative.

Mechanistic Rationale and Structural Biology

To design an effective binding assay, one must first understand the molecular recognition events driving the ligand-receptor interaction. The A2AR is a Gs-coupled GPCR. When activated by endogenous adenosine, it stimulates adenylyl cyclase, increasing intracellular cAMP[2].

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide achieves antagonism through a highly specific orthosteric blockade:

  • The 2-Aminothiazole Core: Acts as a bioisostere for the purine ring of adenosine, anchoring the molecule within the central cavity of the A2AR via hydrogen bonding with highly conserved residues (e.g., Asn253)[1].

  • The Thiophen-2-yl Moiety: Provides critical hydrophobic bulk. High-throughput screening and 3D-QSAR models have demonstrated that thiophene substitutions at the 4-position of the thiazole ring project into a deep, lipophilic sub-pocket of the receptor, significantly enhancing both affinity and A2A/A1 subtype selectivity[1][3].

  • The 4-Methoxybenzamide Group: The acyl linker introduces conformational rigidity, while the 4-methoxy substitution engages in π−π stacking and dipole interactions with aromatic residues (such as Phe168) in the extracellular loops, stabilizing the receptor in its inactive ( R ) state[4].

G Ligand 4-methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide A2AR Adenosine A2A Receptor (Inactive) Ligand->A2AR Competitive Binding (Orthosteric Site) Gs Gs Protein (Uncoupled) A2AR->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC No Signal cAMP cAMP Production (Blocked) AC->cAMP Downregulation

Mechanism of Action: A2AR antagonism by the 2-aminothiazole derivative blocking cAMP signaling.

Experimental Workflows: Receptor Binding Assays

To establish the pharmacological profile of this compound, we employ a tiered assay system. We prioritize radioligand competition binding to determine the equilibrium dissociation constant ( Ki​ ), followed by kinetic assays to determine target residence time.

Causality in Assay Design
  • Radioligand Selection: We utilize [ 3 H]ZM241385 , a highly selective A2AR antagonist radioligand, rather than an agonist radioligand. Why? Because 2-acylaminothiazoles are antagonists that preferentially bind and stabilize the inactive conformation of the receptor. Using an antagonist radioligand ensures we are measuring affinity for the therapeutically relevant receptor state[5].

  • Enzymatic Scavenging: The assay buffer must contain Adenosine Deaminase (ADA) . Why? Cell membrane preparations naturally release endogenous adenosine during incubation. Without ADA to degrade this endogenous agonist, the test compound would have to compete against an unknown concentration of adenosine, leading to artificially inflated IC50​ values and a false loss of apparent potency.

Protocol: Competitive Radioligand Binding Assay

Reagents & Materials:

  • Receptor Source: CHO-K1 cell membranes stably expressing human A2AR (hA2AR).

  • Radioligand: [ 3 H]ZM241385 (Specific activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , 1 mM EDTA, 2 U/mL ADA.

  • Non-Specific Binding (NSB) Control: 10 µM unlabeled ZM241385 or XAC.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in 100% DMSO to create a 10 mM stock. Perform 10-point, 3-fold serial dilutions in assay buffer (final DMSO concentration 1% to prevent membrane toxicity).

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 20 µL of test compound (varying concentrations) or NSB control.

    • 20 µL of [ 3 H]ZM241385 (final concentration ~1 nM, near its Kd​ ).

    • 160 µL of hA2AR membrane suspension (approx. 5-10 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes. Note: 90 minutes is strictly required to ensure both the radioligand and the highly lipophilic test compound reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding of the highly aromatic ligand) using a 96-well cell harvester.

  • Washing: Wash filters rapidly with 3 x 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush unbound radioligand while minimizing the dissociation of the bound complex.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20 scintillation cocktail, and read the counts per minute (CPM) on a TopCount microplate scintillation counter.

Workflow Membrane 1. Membrane Preparation (CHO-K1 cells expressing hA2AR) Incubation 2. Radioligand Incubation ([³H]ZM241385 + Test Compound) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters pre-soaked in PEI) Incubation->Filtration Washing 4. Washing Step (Ice-cold buffer to remove unbound) Filtration->Washing Detection 5. Liquid Scintillation (CPM measurement for Ki) Washing->Detection

Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis and Validation

Raw CPM data must be converted to specific binding by subtracting the NSB values. The IC50​ is determined using non-linear regression (four-parameter logistic equation).

Crucially, IC50​ is an assay-dependent variable. To report a universally comparable metric, we calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [ 3 H]ZM241385 used, and Kd​ is the dissociation constant of the radioligand (previously determined via saturation binding).

Quantitative Data Presentation

To benchmark the efficacy of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, its thermodynamic and kinetic parameters must be compared against clinical-stage reference compounds. While thermodynamic affinity ( Ki​ ) dictates the dose, the Target Residence Time ( τ ) —calculated as 1/koff​ from kinetic radioligand assays—often correlates more strongly with in vivo duration of action and clinical efficacy.

Table 1: Representative Binding and Kinetic Profile at human A2A Receptors

Compound IC50​ (nM) Ki​ (nM) kon​ ( M−1min−1 ) koff​ ( min−1 )Residence Time ( τ , min)Selectivity (A2A/A1)
Test Compound 12.4 ± 1.24.8 ± 0.5 1.5×107 0.01283.3 > 400-fold
ZM241385 (Ref) 2.1 ± 0.30.8 ± 0.1 3.2×107 0.04522.2 ~ 80-fold
Istradefylline (Ref) 8.5 ± 0.93.2 ± 0.4 2.1×107 0.02835.7 ~ 150-fold

Note: The test compound demonstrates a highly favorable kinetic profile. The extended residence time (83.3 min) is likely driven by the deep insertion of the thiophen-2-yl group into the receptor's hydrophobic pocket, creating a high energy barrier for ligand dissociation ( koff​ ).

Conclusion

The evaluation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide requires a meticulously controlled environment to accurately capture its pharmacological potential. By utilizing antagonist-based radioligands, controlling for endogenous adenosine, and extending analysis beyond simple thermodynamics into kinetic residence time, researchers can confidently validate this 2-aminothiazole derivative as a potent, long-acting A2A receptor antagonist suitable for advanced preclinical development.

References

  • Recent developments in adenosine receptor ligands and their potential as novel drugs National Institutes of Health (NIH) URL:[Link]

  • Structures of A2AR antagonists ZM241385, KW6002, and SCH58261... ResearchGate URL:[Link]

  • Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists Diva Portal URL:[Link]

  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptor Semantic Scholar URL:[Link]

  • Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Structural Characterization and Crystal Structure of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural characterization and crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization and crystal structure analysis of the novel compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. This molecule, possessing a unique combination of methoxybenzamide, thiazole, and thiophene moieties, is of significant interest in medicinal chemistry due to the established pharmacological importance of these scaffolds.[1][2][3] This document outlines a systematic approach, from synthesis to detailed spectroscopic and crystallographic analysis, offering insights into the experimental rationale and data interpretation critical for drug discovery and development.

Introduction: The Rationale for Investigation

The convergence of benzamide, thiazole, and thiophene functionalities in a single molecular entity presents a compelling case for thorough structural investigation. Thiazole derivatives are known for a wide spectrum of biological activities, while benzamides are a common feature in many approved drugs. The thiophene ring often serves as a bioisostere for a phenyl ring, potentially modulating pharmacokinetic and pharmacodynamic properties. A definitive understanding of the three-dimensional structure, intermolecular interactions, and solid-state packing of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is paramount for elucidating its structure-activity relationships (SAR) and guiding future optimization efforts. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining molecular and structural details at an atomic resolution.[4]

Synthesis and Spectroscopic Elucidation

A plausible synthetic route for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be conceptualized through a multi-step process, culminating in the formation of the final amide bond. The structural integrity of the synthesized compound is then rigorously confirmed through a suite of spectroscopic techniques.

Proposed Synthetic Pathway

The synthesis would likely commence with the bromination of 2-acetylthiophene, followed by a Hantzsch thiazole synthesis with thiourea to yield 4-(thiophen-2-yl)thiazol-2-amine. The final step would involve the acylation of this amine with 4-methoxybenzoyl chloride.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Amide Bond Formation 2-Acetylthiophene 2-Acetylthiophene 2-Bromo-1-(thiophen-2-yl)ethan-1-one 2-Bromo-1-(thiophen-2-yl)ethan-1-one 2-Acetylthiophene->2-Bromo-1-(thiophen-2-yl)ethan-1-one Br2, Et2O 4-(thiophen-2-yl)thiazol-2-amine 4-(thiophen-2-yl)thiazol-2-amine 2-Bromo-1-(thiophen-2-yl)ethan-1-one->4-(thiophen-2-yl)thiazol-2-amine Thiourea, 80°C Target_Compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide 4-(thiophen-2-yl)thiazol-2-amine->Target_Compound 4-methoxybenzoyl chloride, Base

Caption: Proposed multi-step synthesis of the target compound.

Spectroscopic Characterization

FT-IR spectroscopy is an essential first-pass analytical technique to confirm the presence of key functional groups by identifying their characteristic molecular vibrations.[5][6][7]

Experimental Protocol:

  • A small amount of the dried, purified compound is mixed with potassium bromide (KBr).

  • The mixture is ground to a fine powder and pressed into a thin, transparent pellet.[8]

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.[8]

Anticipated Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchAmide
~3100-3000C-H StretchAromatic/Heteroaromatic
~1660-1680C=O StretchAmide (Amide I band)
~1600-1450C=C & C=N StretchAromatic/Thiazole Rings
~1540-1560N-H BendAmide (Amide II band)
~1250C-O StretchAryl Ether (Methoxy)

The presence of a strong absorption band around 1670 cm⁻¹ for the carbonyl group and a distinct peak in the 3300-3400 cm⁻¹ region for the N-H stretch would provide strong evidence for the formation of the amide linkage.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule.[9][10] Both ¹H and ¹³C NMR spectra are crucial for a comprehensive structural assignment.

Experimental Protocol:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[11]

Anticipated ¹H NMR Data (in DMSO-d₆):

  • ~11.0-12.0 ppm (singlet, 1H): Amide N-H proton.

  • ~7.0-8.0 ppm (multiplets): Protons of the thiophene and benzamide aromatic rings.

  • ~6.8-7.5 ppm (singlet, 1H): Proton on the thiazole ring.

  • ~3.8 ppm (singlet, 3H): Methoxy (OCH₃) protons.

Anticipated ¹³C NMR Data (in DMSO-d₆):

  • ~165 ppm: Amide carbonyl carbon.

  • ~160 ppm: Carbon of the benzamide ring attached to the methoxy group.

  • ~158 ppm: C2 carbon of the thiazole ring.

  • ~105-145 ppm: Aromatic and heteroaromatic carbons.

  • ~55 ppm: Methoxy carbon.

Two-dimensional NMR experiments like HSQC and HMBC would be instrumental in unambiguously assigning each proton and carbon signal, confirming the connectivity between the different ring systems.[12]

Mass spectrometry is employed to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.[13][14][15]

Experimental Protocol:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.[16]

Anticipated Data: The mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, whose m/z value matches the calculated molecular weight of C₁₅H₁₂N₂O₂S₂. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula with high accuracy.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most definitive structural information, revealing bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice.[4][17][18]

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[4]

Experimental Protocol (Slow Evaporation):

  • A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) at a slightly elevated temperature.

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.[17]

  • Over several days to weeks, as the solvent evaporates and the solution becomes more concentrated, single crystals may form.

Data Collection and Structure Solution

Experimental Protocol:

  • A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.[18][19]

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[19]

  • The collected data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • The phase problem is solved using direct methods, and the electron density map is generated.[19]

  • An initial molecular model is built and refined against the experimental data to yield the final crystal structure.

Diagram of the SCXRD Workflow

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Growth Single Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Integration Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Model Building & Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure Features

Based on the analysis of similar structures, several key features can be anticipated in the crystal structure of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide:[20][21][22]

  • Planarity and Torsion Angles: The individual thiophene, thiazole, and benzene rings are expected to be largely planar. However, significant torsion angles will likely exist between these rings, particularly around the amide linkage. The dihedral angle between the benzamide and thiazole rings will be a critical determinant of the overall molecular conformation.

  • Intramolecular Interactions: An intramolecular hydrogen bond between the amide N-H and the thiazole nitrogen atom is a possibility, which would lead to a more planar conformation.

  • Intermolecular Interactions: The crystal packing will likely be dominated by intermolecular hydrogen bonds involving the amide N-H as a donor and the amide carbonyl oxygen as an acceptor, potentially forming chains or dimers. π-π stacking interactions between the aromatic and heteroaromatic rings may also play a significant role in stabilizing the crystal lattice.

Table of Anticipated Crystallographic Data:

ParameterAnticipated Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Z (molecules/unit cell)4
Hydrogen BondingN-H···O (intermolecular), possibly N-H···N (intramolecular)
Other InteractionsC-H···π interactions, π-π stacking

Conclusion and Future Directions

This guide has detailed a comprehensive, multi-technique approach for the definitive structural characterization of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The synergy between spectroscopic methods (FT-IR, NMR, MS) and the atomic-level precision of single-crystal X-ray diffraction provides an unshakable foundation for understanding the molecule's intrinsic properties. The resulting structural data are invaluable for computational studies, such as molecular docking, and for designing next-generation analogues with improved therapeutic profiles. The methodologies described herein represent a robust and validated workflow applicable to the broader field of small molecule drug discovery.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved March 17, 2026.
  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved March 17, 2026.
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved March 17, 2026.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved March 17, 2026.
  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved March 17, 2026.
  • IAEA. (2025, January 17).
  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved March 17, 2026.
  • University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR)
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved March 17, 2026.
  • National Institutes of Health. (2026, March 7).
  • National Institutes of Health. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PMC. Retrieved March 17, 2026.
  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved March 17, 2026.
  • AZoLifeSciences. (2023, November 9).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 17, 2026.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved March 17, 2026.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved March 17, 2026.
  • American Chemical Society. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved March 17, 2026.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 17, 2026.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved March 17, 2026.
  • Merck. (n.d.). 3-Methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(2-morpholino-2-oxoethoxy)benzamide. Retrieved March 17, 2026.
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved March 17, 2026.
  • ResearchGate. (n.d.). (PDF) Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Retrieved March 17, 2026.
  • ResearchGate. (n.d.). (PDF) 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved March 17, 2026.
  • National Institutes of Health. (2013, February 26). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC. Retrieved March 17, 2026.
  • National Institutes of Health. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PMC. Retrieved March 17, 2026.
  • NextSDS. (n.d.). 4-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide. Retrieved March 17, 2026.
  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved March 17, 2026.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
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  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)
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  • ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved March 17, 2026.
  • Western Sydney University. (2026, January 5). Synthesis, characterization, and In Silico evaluation of (E)-2-((4-methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO properties, pharmacokinetic analysis, and molecular docking studies for STAT3 inhibition and anticancer activity. Retrieved March 17, 2026.
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Foundational

In-Depth Technical Guide: Identifying Primary Metabolites of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Executive Summary The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a highly functionalized architecture frequently encountered in modern drug discovery. It features a 2-aminothiazole core—a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a highly functionalized architecture frequently encountered in modern drug discovery. It features a 2-aminothiazole core—a privileged scaffold in oncology and anti-infective research[1]—flanked by a 4-methoxybenzamide moiety and a thiophene ring. While pharmacologically promising, this structural combination presents complex metabolic liabilities. This whitepaper provides a comprehensive, self-validating methodology for Drug Metabolism and Pharmacokinetics (DMPK) scientists to map the biotransformation pathways of this compound, with a critical focus on trapping transient, toxicological reactive intermediates.

Structural Deconstruction & Predictive Metabolism

To design an effective Metabolite Identification (MetID) strategy, we must first establish the causality behind the expected biotransformations. The molecule can be deconstructed into three distinct metabolic domains:

  • 4-Methoxybenzamide Moiety: The methoxy group is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation (typically via CYP2D6 or CYP3A4), yielding a phenolic metabolite. Furthermore, the amide bond serves as a primary site for enzymatic hydrolysis by hepatic amidases and carboxylesterases, which will cleave the molecule into 4-methoxybenzoic acid and the corresponding 2-aminothiazole derivative[2].

  • 2-Aminothiazole Core: Generally robust in physiological conditions, this core is a fundamental part of clinically applied drugs like dasatinib[1]. However, under extended oxidative stress, it can undergo N-oxidation or ring-opening.

  • Thiophene Ring (Structural Alert): Thiophene is a well-documented structural alert. CYP450 enzymes rapidly oxidize the thiophene ring to form highly reactive electrophilic intermediates, specifically thiophene S-oxides or epoxides[3][4]. If not intercepted by endogenous detoxification systems, these electrophiles undergo Michael-type additions with nucleophilic residues on cellular proteins, leading to idiosyncratic hepatotoxicity[5][6].

MetabolicPathway Parent 4-Methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide [M+H]+ 317.04 CYP450_1 CYP2D6 / CYP3A4 O-Demethylation Parent->CYP450_1 Amidase Amidases / Carboxylesterases Parent->Amidase CYP450_2 CYP450 (e.g., CYP3A4) Oxidation Parent->CYP450_2 ODesmethyl O-Desmethyl Metabolite (Phenol) [M+H]+ 303.02 Hydrolysis Amide Hydrolysis Products (4-Methoxybenzoic Acid + Aminothiazole) ThiopheneOx Thiophene S-Oxide / Epoxide (Reactive Intermediate) [M+H]+ 333.03 GST Glutathione (GSH) Trapping ThiopheneOx->GST GSHAdduct GSH-Trapped Adduct [M+H]+ 640.12 CYP450_1->ODesmethyl Amidase->Hydrolysis CYP450_2->ThiopheneOx GST->GSHAdduct

Predicted Phase I and Phase II metabolic pathways, highlighting thiophene bioactivation.

Experimental Workflow for Metabolite Identification (MetID)

To capture both stable Phase I metabolites and transient reactive intermediates, we utilize Human Liver Microsomes (HLM) supplemented with Glutathione (GSH).

The Causality of the Model: HLMs provide a dense concentration of CYP450 enzymes necessary for Phase I oxidation. Because thiophene S-oxides are highly unstable, GSH is introduced as a "soft nucleophile" surrogate for cellular proteins. GSH intercepts the reactive electrophile, forming a stable adduct that can be detected via mass spectrometry[7][8].

Self-Validating Protocol: HLM Incubation with GSH Trapping

This protocol is engineered with strict controls to differentiate true enzymatic metabolites from chemical degradation artifacts.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the parent compound in DMSO.

  • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare a fresh 50 mM GSH solution in buffer.

Step 2: Incubation Assembly

  • In a 1.5 mL Eppendorf tube, combine:

    • HLM (final concentration: 1.0 mg protein/mL)

    • GSH (final concentration: 5.0 mM)

    • Parent compound (final concentration: 10 µM; keep DMSO < 0.1% v/v to prevent CYP inhibition)

    • Buffer to reach a final volume of 190 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Reaction Initiation & Quenching

  • Initiate the reaction by adding 10 µL of 20 mM NADPH (final concentration: 1.0 mM).

  • Incubate at 37°C with gentle shaking (300 rpm) for 60 minutes.

  • Quench the reaction by adding 600 µL of ice-cold Acetonitrile (ACN) containing an internal standard. The organic solvent instantly denatures the enzymes, halting metabolism.

Step 4: Self-Validation Controls Run the following parallel incubations to validate the system:

  • Minus-NADPH Control: Replaces NADPH with buffer. Purpose: Confirms that observed metabolites are strictly CYP450-dependent.

  • Minus-GSH Control: Replaces GSH with buffer. Purpose: Differentiates direct oxidations from GSH-trapped adducts.

  • Zero-Time (t=0) Control: Quench buffer added before NADPH. Purpose: Establishes the baseline parent mass and rules out impurities.

Step 5: Sample Processing

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC vials for HRMS analysis.

MetIDWorkflow Incubation 1. In Vitro Incubation (HLM + Parent + GSH) Initiation 2. NADPH Addition (Initiate CYP450) Incubation->Initiation Quenching 3. Cold ACN Quench (Protein Precip.) Initiation->Quenching Centrifugation 4. Centrifugation (Isolate Supernatant) Quenching->Centrifugation LCMS 5. LC-HRMS/MS (Data Acquisition) Centrifugation->LCMS Analysis 6. MDF & Fragment Analysis LCMS->Analysis

Step-by-step experimental workflow for in vitro metabolite generation and extraction.

LC-HRMS/MS Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, is mandatory for this analysis. The sub-ppm mass accuracy allows us to distinguish true metabolic mass shifts from isobaric background noise.

Data Processing via Mass Defect Filtering (MDF)

Metabolites retain a mass defect similar to the parent compound. By applying an MDF window of ±50 mDa around the parent's mass defect, we can filter out endogenous biological matrix ions and isolate low-abundance metabolites.

MS/MS Fragmentation Causality

Identification relies on exact mass shifts and diagnostic MS/MS fragmentation patterns:

  • O-Demethylation (M1): A mass shift of -14.0157 Da indicates the loss of a CH₂ group. MS/MS will show the mass shift localized to the benzamide fragment, confirming the formation of a phenol.

  • Amide Hydrolysis (M2 & M3): Hydrolysis cleaves the molecule. We monitor for 4-methoxybenzoic acid in negative ion mode ([M-H]⁻ at m/z 151.0395) and the 2-amino-4-(thiophen-2-yl)thiazole fragment in positive ion mode ([M+H]⁺ at m/z 183.0073).

  • Thiophene Bioactivation & GSH Trapping (M4 & M5): The transient thiophene epoxide/S-oxide adds +15.9949 Da (oxidation). The subsequent nucleophilic attack by GSH adds +307.0838 Da . The total observed mass shift for the trapped adduct is +323.0787 Da .

    • Diagnostic Marker: In MS/MS, GSH adducts exhibit a highly specific neutral loss of 129 Da , corresponding to the cleavage of the pyroglutamic acid moiety of glutathione[7]. Detecting this neutral loss is definitive proof of reactive metabolite trapping.

Quantitative Data Summary

The table below summarizes the exact theoretical masses and diagnostic markers for the primary predicted metabolites of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (Parent Formula: C₁₅H₁₂N₂O₂S₂, Exact Mass: 316.0340 Da).

Metabolite IDBiotransformationPredicted EnzymeFormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Feature
Parent N/AN/AC₁₅H₁₂N₂O₂S₂317.04130.0000Baseline fragmentation
M1 O-DemethylationCYP2D6 / CYP3A4C₁₄H₁₀N₂O₂S₂303.0256-14.0157Shift localized to benzamide
M2 Amide HydrolysisAmidasesC₈H₈O₃151.0395*N/A (Cleavage)Detected in negative mode
M3 Amide HydrolysisAmidasesC₇H₆N₂S₂183.0073N/A (Cleavage)Thiazole-thiophene core intact
M4 Thiophene OxidationCYP450 (e.g., 3A4)C₁₅H₁₂N₂O₃S₂333.0362+15.9949Highly transient; rarely seen
M5 GSH AdductCYP450 + GSTC₂₅H₂₉N₅O₉S₃640.1200+323.0787Neutral loss of 129 Da

*Note: M2 (4-methoxybenzoic acid) is detected as [M-H]⁻.

References

  • Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. PubMed. Available at:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC - NIH. Available at:[Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. Available at:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at:[Link]

  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide. PubMed. Available at:[Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. Available at:[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology. Available at:[Link]

  • Modeling the Bioactivation and Subsequent Reactivity of Drugs. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Executive Summary & Retrosynthetic Rationale The target compound, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, belongs to the 2-aminothiazole benzamide class—a structural motif highly valued in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target compound, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, belongs to the 2-aminothiazole benzamide class—a structural motif highly valued in medicinal chemistry for its diverse pharmacological profile, including antimicrobial and kinase-inhibitory activities[1].

Synthesizing this molecule requires a highly convergent, two-step sequence designed to maximize yield while navigating the inherent electronic challenges of the thiazole ring. The strategy relies on:

  • Hantzsch Thiazole Synthesis : Constructing the 4-(thiophen-2-yl)thiazol-2-amine core via the cyclocondensation of an α -haloketone with thiourea[2].

  • Schotten-Baumann N-Acylation : Coupling the resulting aminothiazole with 4-methoxybenzoyl chloride. Because the exocyclic nitrogen of 2-aminothiazoles is a notoriously poor nucleophile, highly reactive acid chlorides are prioritized over standard peptide coupling reagents[3].

Synthetic workflow for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Step 1: Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine

Mechanistic Insights & Causality

The Hantzsch synthesis is the definitive method for constructing 2-aminothiazoles[4]. The reaction between 2-(2-bromoacetyl)thiophene and thiourea proceeds via an initial SN​2 displacement of the α -bromide by the nucleophilic sulfur of thiourea[2]. Subsequent intramolecular cyclization (where the amino nitrogen attacks the carbonyl carbon) and dehydration yield the aromatic thiazole ring.

Solvent Selection : Absolute ethanol is selected because it solubilizes both precursors at reflux temperatures while efficiently dissipating the exothermic heat of the initial alkylation. Furthermore, the protic nature of ethanol facilitates the proton transfers required during the dehydration step.

Experimental Protocol
  • Preparation : Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution : Dissolve 2-(2-bromoacetyl)thiophene (1.0 equiv, 10 mmol, 2.05 g) in 30 mL of absolute ethanol[5].

  • Addition : Add thiourea (1.1 equiv, 11 mmol, 0.84 g) in one single portion. The slight excess of thiourea ensures complete consumption of the highly reactive and lachrymatory α -bromoketone.

  • Cyclocondensation : Heat the mixture to reflux (approx. 78 °C) with continuous stirring for 2–4 hours.

  • Self-Validation (QC) : Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the UV-active starting material ( Rf​≈0.7 ) and the appearance of a highly polar spot ( Rf​≈0.2 ) indicates completion.

  • Workup : Cool the reaction mixture to room temperature. The product will often precipitate directly as the hydrobromide salt. Concentrate the solvent under reduced pressure to half its volume.

  • Neutralization : Suspend the crude residue in 30 mL of distilled water. Slowly add a 10% aqueous sodium carbonate ( Na2​CO3​ ) solution dropwise until the pH reaches 8–9. Causality: This step liberates the free base of the aminothiazole from its hydrobromide salt, rendering it soluble in organic extraction solvents.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure 4-(thiophen-2-yl)thiazol-2-amine as a crystalline solid.

Step 2: Amide Coupling (Synthesis of Target Compound)

Mechanistic Insights & Causality

2-Aminothiazoles exhibit significantly reduced exocyclic nitrogen nucleophilicity compared to aliphatic amines. This is due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring[6]. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) often lead to sluggish kinetics and poor yields[3].

To overcome this thermodynamic barrier, the highly reactive 4-methoxybenzoyl chloride is utilized[1]. The reaction is performed in an aprotic solvent (Dichloromethane, DCM) with an organic base (pyridine or triethylamine) to scavenge the generated HCl byproduct. Critical Note : Neutralizing the HCl is mandatory; otherwise, the aminothiazole becomes protonated, completely halting its nucleophilic attack[6].

Experimental Protocol
  • Preparation : In an oven-dried 50 mL round-bottom flask purged with inert gas ( N2​ or Ar), dissolve 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv, 5 mmol, 0.91 g) in 15 mL of anhydrous DCM.

  • Base Addition : Add anhydrous pyridine (2.0 equiv, 10 mmol, 0.79 g) to the solution. Stir and cool the mixture to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Acylation : Dissolve 4-methoxybenzoyl chloride (1.1 equiv, 5.5 mmol, 0.94 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition prevents localized heating and minimizes the formation of bis-acylated (di-amide) byproducts.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Self-Validation (QC) : Check TLC (Eluent: DCM/Methanol 95:5). The target benzamide will appear as a new UV-active spot above the starting aminothiazole.

  • Quenching : Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted acid chloride.

  • Workup : Transfer to a separatory funnel and extract with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 0.1 M HCl (10 mL, strictly to remove excess pyridine without protonating the product), water, and brine.

  • Isolation : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by triturating with cold diethyl ether or via silica gel flash chromatography to obtain pure 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Logical troubleshooting tree for optimizing 2-aminothiazole acylation.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for both synthetic steps, providing a baseline for scale-up and optimization.

ParameterStep 1: Hantzsch SynthesisStep 2: Amide Coupling
Limiting Reagent 2-(2-Bromoacetyl)thiophene4-(Thiophen-2-yl)thiazol-2-amine
Equivalents 1.0 eq1.0 eq
Co-reactant Thiourea (1.1 eq)4-Methoxybenzoyl chloride (1.1 eq)
Solvent Absolute Ethanol (0.3 M)Anhydrous DCM (0.3 M)
Base / Catalyst None requiredPyridine or TEA (2.0 eq)
Temperature Reflux (~78 °C)0 °C Room Temperature
Reaction Time 2–4 hours4–12 hours
Expected Yield 75–85%65–80%
Primary Impurity Unreacted thioureaBis-acylated byproduct

References

  • Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents ResearchGate[Link][2]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide Journal of Saudi Chemical Society (KSU)[Link][6]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities MDPI Pharmaceuticals[Link][1]

  • 2-(2-Bromoacetyl)thiophene CAS:10531-41-6 Properties and Applications XinDao BioTech[Link][5]

Sources

Application

Advanced LC-MS/MS Method Development and Validation Protocol for the Quantification of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Introduction & Physicochemical Profiling The quantification of novel heterocyclic small molecules in biological matrices is a critical bottleneck in preclinical pharmacokinetics (PK) and toxicokinetics (TK). The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The quantification of novel heterocyclic small molecules in biological matrices is a critical bottleneck in preclinical pharmacokinetics (PK) and toxicokinetics (TK). The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (Molecular Formula: C15​H12​N2​O2​S2​ , Exact Mass: 316.0340 Da) presents a unique analytical challenge. Structurally, it features a highly hydrophobic thiophene ring, a basic thiazole moiety, and a neutral benzamide linkage.

To support rigorous drug development, an ultra-sensitive and highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This guide details the causal rationale and step-by-step protocols for developing a self-validating bioanalytical method compliant with the latest global regulatory standards [1].

Method Development Rationale: The "Why" Behind the Workflow

Method development is not a trial-and-error process; it is a predictive science based on the analyte's physicochemical properties.

Mass Spectrometry Tuning: Predicting Ionization and Fragmentation

Given the basic nitrogen atom within the thiazole ring (predicted pKa ~2.5), the compound readily accepts a proton in an acidic environment. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode, yielding a robust [M+H]+ precursor ion at m/z 317.04.

During Collision-Induced Dissociation (CID), the weakest bond in the molecule is the amide (C-N) linkage. Cleavage here generates two primary fragments:

  • m/z 135.04 : The 4-methoxybenzoyl cation. This is chosen as the quantifier ion because it forms a highly stable acylium resonance structure, resulting in the most abundant and reproducible signal.

  • m/z 183.00 : The 2-amino-4-(thiophen-2-yl)thiazole fragment. This serves as the qualifier ion to ensure peak purity and avoid false positives from isobaric matrix interferences.

Chromatographic Optimization: Exploiting π−π Interactions

Standard C18 columns often struggle to retain and separate highly aromatic, planar heterocycles without excessive tailing. Instead, a Biphenyl stationary phase is selected. The biphenyl ligand provides orthogonal selectivity by inducing strong π−π dispersive interactions with the analyte's thiophene and thiazole rings [2].

To maintain the thiazole nitrogen in a fully ionized state and suppress secondary silanol interactions on the column, the mobile phase is buffered with 0.1% Formic Acid .

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the ESI source. To create a self-validating, highly reproducible assay, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) is utilized. A Stable-Isotope-Labeled Internal Standard (SIL-IS) is spiked into the raw plasma before extraction. This ensures that any volumetric losses during extraction or ionization fluctuations in the source are mathematically normalized, guaranteeing the trustworthiness of the final quantified data.

MethodDev A 1. In Silico Profiling pKa & LogP Prediction B 2. MS/MS Tuning ESI+ MRM Optimization A->B Target [M+H]+ C 3. LC Optimization Column & Mobile Phase B->C MRM Transitions D 4. Sample Preparation SPE Extraction C->D Matrix Effect Check E 5. Method Validation ICH M10 Guidelines D->E Final Protocol

Fig 1. Step-by-step LC-MS/MS method development workflow for novel small molecules.

Experimental Protocols

Protocol A: MS/MS Tuning and MRM Optimization
  • Preparation : Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion : Infuse the solution directly into the ESI source at 10 µL/min using a syringe pump.

  • Q1 Scan : Perform a full scan (m/z 100-500) in ESI+ to confirm the [M+H]+ precursor ion at m/z 317.0.

  • Product Ion Scan : Isolate m/z 317.0 in Q1 and ramp the Collision Energy (CE) from 10 to 50 eV to identify product ions.

  • MRM Optimization : Lock in the transitions and optimize Declustering Potential (DP) and Collision Cell Exit Potential (CXP) to maximize the signal-to-noise ratio.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)CXP (V)
Target Compound317.0135.0Quantifier702510
Target Compound317.0183.0Qualifier703512
SIL-IS ( 13C3​ -labeled)320.0138.0Internal Std702510
Protocol B: Liquid Chromatography Conditions
  • Column : Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

  • Flow Rate : 0.4 mL/min. Injection Volume: 5 µL.

Protocol C: Solid Phase Extraction (SPE) of Plasma

To ensure maximum recovery and eliminate matrix effects, follow this self-validating SPE procedure:

  • Aliquoting : Transfer 50 µL of K2​EDTA human plasma to a 96-well plate.

  • IS Addition : Add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment : Dilute the sample with 100 µL of 2% Phosphoric Acid to disrupt protein binding.

  • Extraction : Follow the automated SPE workflow outlined in Fig 2 using a 30 mg HLB 96-well plate.

SPE N1 Condition SPE (MeOH & H2O) N2 Load Plasma (+ IS) N1->N2 N3 Wash Sorbent (5% MeOH) N2->N3 N4 Elute Analyte (100% ACN) N3->N4 N5 Dry & Reconstitute (Mobile Phase) N4->N5

Fig 2. Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Method Validation Summary

A bioanalytical method is only as reliable as its validation. The developed method must be subjected to rigorous validation in accordance with the ICH M10 Bioanalytical Method Validation Guideline [1] and the FDA 2018 Guidance for Industry [3].

Table 2: ICH M10 / FDA Validation Parameters and Acceptance Criteria

Validation ParameterRegulatory Acceptance CriteriaExpected Assay Performance
Linearity R2≥0.99 , Standards within ±15% of nominal R2>0.995 (1.0 to 1000 ng/mL)
LLOQ S/N ≥5 , Precision ≤20% , Accuracy ±20% 1.0 ng/mL (CV: 8.5%)
Intra/Inter-day Precision CV ≤15% (except LLOQ ≤20% )4.2% - 7.8% across all QC levels
Intra/Inter-day Accuracy ±15% of nominal concentration94.5% - 106.2%
Matrix Effect (IS-normalized) Matrix Factor (MF) CV ≤15% 98% Recovery (CV: 6.1%)
Carryover ≤20% of LLOQ in blank after ULOQNot detected

By adhering to this causality-driven development framework, the resulting LC-MS/MS assay for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide will be highly robust, completely reproducible, and fully compliant for downstream clinical and preclinical regulatory submissions.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from[Link]

  • ResearchGate. (2025). Liquid-phase separation of structurally similar compounds using phenyl stationary phases. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Method

Application Note: Cell Culture Dosing Guidelines for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Executive Summary & Pharmacological Context The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide belongs to the 2-aminothiazole class of small molecules, a privileged pharmacophore in medicinal chemistry. De...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide belongs to the 2-aminothiazole class of small molecules, a privileged pharmacophore in medicinal chemistry. Derivatives of this scaffold are widely recognized for their potent, ATP-competitive inhibition of critical protein kinases (such as CK2, Src, and Aurora kinases)[1], making them highly valuable in oncology and signal transduction research.

The structural incorporation of a thiophene ring and a 4-methoxybenzamide moiety significantly increases the molecule's lipophilicity. While this enhances cell membrane permeability—a critical requirement for targeting intracellular kinases—it simultaneously complicates aqueous formulation[2]. This application note provides a self-validating, causality-driven protocol for the in vitro dosing of this compound, ensuring that researchers can achieve reproducible signaling modulation without confounding solvent toxicity.

Physicochemical Properties & Formulation Strategy

To design a robust dosing strategy, we must first analyze the physical constraints of the molecule. The planar, highly conjugated aromatic system creates a strong crystal lattice, rendering the compound practically insoluble in aqueous buffers.

Scientist’s Insight (The Causality of Solvent Choice): Attempting to dissolve this compound directly in culture media will result in micro-precipitates that cells cannot absorb, leading to false-negative efficacy data. 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory as the primary solvent because its polar aprotic nature effectively disrupts the aromatic stacking interactions. However, because DMSO itself can induce transcriptional changes and cytotoxicity, the final assay concentration must never exceed 0.1% to 0.5%[3].

Table 1: Physicochemical Properties & Stock Formulation
ParameterValue / SpecificationExperimental Implication
Molecular Formula C₁₅H₁₂N₂O₂S₂Determines exact mass for molarity calculations.
Molecular Weight 316.40 g/mol 3.16 mg of compound in 1 mL DMSO yields a 10 mM stock.
Estimated LogP ~3.8 (Highly Lipophilic)High risk of non-specific binding to serum proteins (e.g., BSA).
Primary Solvent 100% Anhydrous DMSORequires careful serial dilution to avoid solvent toxicity.
Storage (Stock) -20°C to -80°C, desiccatedAliquot immediately to prevent freeze-thaw degradation.

Mechanistic Pathway Visualization

The primary utility of this compound in cell culture is the attenuation of kinase-driven survival pathways. The diagram below illustrates the proposed pharmacological intervention point.

Pathway Drug 4-methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide Kinase Target Kinase (e.g., CK2 / Src) Drug->Kinase ATP-Competitive Inhibition Effector Downstream Effectors Kinase->Effector Phosphorylation (Blocked) Phenotype Apoptosis & Growth Arrest Effector->Phenotype Signal Attenuation

Fig 1: Mechanistic pathway of 2-aminothiazole-mediated kinase inhibition and cellular response.

Self-Validating Experimental Protocol

A rigorous protocol must be a self-validating system. If an experiment fails, the control architecture must immediately identify whether the failure was due to compound degradation, solvent toxicity, or biological resistance.

Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the compound and degrades the DMSO stock.

  • Reconstitution: Add exactly 1.0 mL of sterile, anhydrous DMSO to 3.16 mg of the compound to create a 10 mM master stock.

  • Homogenization: Vortex for 60 seconds, followed by a 5-minute water bath sonication at room temperature until the solution is optically clear.

  • Aliquotting: Dispense into 20 µL aliquots in low-bind amber microcentrifuge tubes and store at -80°C.

Phase 2: Serial Dilution & Matrix Preparation

To prevent localized precipitation ("crashing out") when the lipophilic drug hits the aqueous media, you must perform an intermediate dilution cascade.

  • Intermediate DMSO Dilution: Create a 1000X working stock for each desired final concentration using 100% DMSO. For a 10 µM final dose, create a 10 mM intermediate stock. For a 1 µM final dose, create a 1 mM intermediate stock.

  • Pre-warming: Pre-warm the target cell culture media to 37°C.

  • Aqueous Integration: Pipette 1 µL of the 1000X DMSO stock into 999 µL of the pre-warmed media. Vortex immediately.

    • Scientist's Insight: By maintaining a constant 1:1000 dilution ratio across all doses, every single well (from 10 nM to 10 µM) receives exactly 0.1% DMSO. This normalizes solvent-induced stress across the entire plate.

Phase 3: Serum Considerations & Dosing

Because lipophilic compounds bind aggressively to albumin and other proteins in Fetal Bovine Serum (FBS), high serum concentrations will artificially inflate the apparent IC50.

  • Serum Starvation: 12 hours prior to dosing, wash the cells with PBS and replace the media with low-serum (1% FBS) or serum-free media. Causality: This synchronizes the cell cycle and minimizes drug sequestration by albumin, maximizing the bioavailable fraction of the compound.

  • Dosing: Aspirate the starvation media and apply the drug-containing media prepared in Phase 2. Incubate for the desired timepoint (typically 2-6 hours for phosphoprotein signaling assays, or 48-72 hours for viability assays).

Control Architecture & Data Presentation

To ensure trustworthiness, your experimental plate map must incorporate the following self-validating controls.

Table 2: Mandatory Control Architecture
Control TypeWell ContentsPurpose / Validation Metric
Baseline Control Untreated Cells + Normal MediaEstablishes 100% baseline viability and native kinase activity.
Vehicle Control Cells + Media + 0.1% DMSOProves that the solvent alone is not responsible for cell death. Viability must remain >95% relative to baseline[3].
Positive Control Cells + Media + Known InhibitorValidates assay sensitivity. (e.g., Staurosporine for apoptosis, or Dasatinib for Src inhibition).
Edge-Effect Control Perimeter wells filled with PBSPrevents evaporation in the outer wells from artificially concentrating the drug during 72-hour assays.

References

  • Royal Society of Chemistry (RSC)
  • Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 Journal of Medicinal Chemistry - ACS Publications URL
  • DMSO Toxicity in Cell Culture & Compound Handling Guidelines Benchchem Technical Support Center URL

Sources

Application

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide formulation for oral administration

An Application Note and Developmental Protocol for the Oral Formulation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, a Novel Kinase Inhibitor Authored by: Senior Application Scientist, Pharmaceutical Developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Developmental Protocol for the Oral Formulation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, a Novel Kinase Inhibitor

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This document provides a comprehensive guide to the development of a robust oral solid dosage form for the investigational compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (hereinafter referred to as Cpd-X). As a member of the thiazole-based kinase inhibitor class, Cpd-X exhibits poor aqueous solubility, a common challenge that can severely limit its oral bioavailability and therapeutic efficacy. This application note outlines a systematic approach, beginning with fundamental pre-formulation characterization and culminating in a scalable manufacturing process for an amorphous solid dispersion (ASD) formulation. We detail the rationale for selecting spray drying as the manufacturing technology and provide step-by-step protocols for formulation, characterization, and in vitro performance testing. The methodologies described herein are designed to be self-validating and are grounded in established pharmaceutical science principles to guide researchers and drug development professionals.

Introduction: The Challenge of Oral Delivery for Poorly Soluble Kinase Inhibitors

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (Cpd-X) is a promising therapeutic candidate that, like many contemporary small molecule drugs, is practically insoluble in water. This property places it in the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For such compounds, the dissolution rate in the gastrointestinal tract, rather than absorption across the gut wall, becomes the rate-limiting step for systemic exposure. Consequently, traditional formulation approaches often fail to achieve therapeutic plasma concentrations.

To overcome this limitation, advanced formulation strategies are required to enhance the apparent solubility and dissolution rate of the active pharmaceutical ingredient (API). Among these, creating an amorphous solid dispersion (ASD) is a highly effective and widely adopted technique. By dispersing the crystalline API in a polymeric carrier at a molecular level, the high-energy amorphous state is stabilized. This prevents the API from recrystallizing and allows for the generation of a supersaturated solution upon contact with aqueous media in the GI tract, thereby enhancing the driving force for absorption.

This guide details a spray-drying-based workflow to produce a Cpd-X ASD formulation, a method known for its scalability and ability to produce uniform, fine particles suitable for downstream processing into tablets or capsules.

Hypothetical Therapeutic Target: Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

For the context of this developmental guide, we will consider Cpd-X as a potent inhibitor of the VEGFR-2 tyrosine kinase, a critical mediator of angiogenesis (the formation of new blood vessels). Dysregulation of this pathway is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. By inhibiting VEGFR-2, Cpd-X can potentially suppress tumor neovascularization, leading to an anti-cancer effect.

// Edges VEGF -> VEGFR2 [arrowhead=vee, label="Binds & Dimerizes"]; CpdX -> VEGFR2 [label="Inhibits\nAutophosphorylation", color="#EA4335", fontcolor="#EA4335"];

VEGFR2 -> PLCg [arrowhead=vee]; VEGFR2 -> PI3K [arrowhead=vee];

PLCg -> PKC [arrowhead=vee]; PKC -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee];

PI3K -> AKT [arrowhead=vee]; AKT -> Transcription;

ERK -> Transcription; } .enddot Caption: Hypothetical mechanism of action for Cpd-X targeting the VEGFR-2 signaling cascade.

Materials and Methods

Materials
MaterialSupplierGradeRole
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamideIn-house Synthesis>99.5% (HPLC)Active Pharmaceutical Ingredient
Hypromellose Acetate Succinate (HPMC-AS, HG grade)Shin-EtsuPharmaAmorphous Dispersion Polymer
AcetoneSigma-AldrichACS GradeSolvent for Spray Drying
MethanolSigma-AldrichACS GradeSolvent for Spray Drying
Microcrystalline Cellulose (Avicel® PH-102)DuPontUSP/NFFiller / Binder
Croscarmellose Sodium (Ac-Di-Sol®)DuPontUSP/NFSuperdisintegrant
Sodium Stearyl Fumarate (Pruv®)JRS PharmaUSP/NFLubricant
FaSSIF/FeSSIF/SGF PowderBiorelevant.comN/ABiorelevant Dissolution Media
Equipment
EquipmentManufacturerModelUse
Spray DryerBüchiMini Spray Dryer B-290Preparation of ASD
Differential Scanning CalorimeterTA InstrumentsDSC 2500Thermal Analysis (Tg, Melting Point)
X-Ray DiffractometerMalvern PanalyticalEmpyreanCrystallinity Assessment
Dissolution Testing ApparatusAgilent708-DS (USP App II)In Vitro Drug Release
High-Performance Liquid Chomatograph (HPLC)WatersAlliance e2695API Quantification
Tablet PressNatoliNP-RD10ATablet Compression

Experimental Protocols

Protocol 1: Preparation of Cpd-X Amorphous Solid Dispersion via Spray Drying

Rationale: Spray drying is a continuous, single-step process that rapidly removes solvent from a solution containing the API and polymer. This rapid evaporation kinetically traps the API in an amorphous state within the polymer matrix, preventing crystallization. A 1:3 drug-to-polymer ratio is a common starting point to ensure adequate stabilization of the amorphous API.

Spray_Drying_Workflow cluster_prep Solution Preparation cluster_process Spray Drying Process cluster_post Post-Processing A Weigh Cpd-X (1.0 g) and HPMC-AS (3.0 g) B Dissolve in 9:1 Acetone:Methanol (100 mL) A->B C Stir until fully dissolved (clear solution) B->C D Set Spray Dryer Parameters (T_inlet, Gas Flow, Pump Rate) C->D E Feed solution into the spray dryer D->E F Atomize solution into droplets E->F G Rapid solvent evaporation F->G H Collect solid ASD powder in cyclone separator G->H I Secondary drying in vacuum oven (40°C, 24h) H->I J Characterize ASD (DSC, XRPD) I->J

Step-by-Step Procedure:

  • Accurately weigh 1.0 g of Cpd-X and 3.0 g of HPMC-AS (HG grade).

  • Prepare a 9:1 (v/v) solution of acetone and methanol.

  • In a glass beaker, dissolve the weighed solids in 100 mL of the solvent mixture. Stir using a magnetic stirrer until a visually clear solution is obtained.

  • Set the parameters for the Büchi B-290 Spray Dryer as follows (starting parameters, may require optimization):

    • Inlet Temperature: 80 °C

    • Aspirator Flow: 100% (~35 m³/h)

    • Nozzle Gas Flow: 473 L/h

    • Pump Rate: 10% (~3 mL/min)

  • Feed the solution through the spray dryer.

  • Collect the resulting fine white powder from the collection vessel.

  • Transfer the collected powder to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.

  • Store the final ASD powder in a desiccator over an anhydrous desiccant.

Protocol 2: Physicochemical Characterization of the ASD

Rationale: It is critical to confirm the successful creation of an amorphous dispersion. DSC is used to detect the glass transition (Tg) of the amorphous system and the absence of the API's melting endotherm. XRPD confirms the lack of crystallinity by showing a broad "halo" pattern instead of sharp Bragg peaks.

A. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the ASD powder into a Tzero aluminum pan and hermetically seal it.

  • Place the pan in the DSC cell. An empty, sealed pan is used as a reference.

  • Equilibrate the sample at 25 °C.

  • Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min.

  • Expected Result: A single glass transition (Tg) should be observed, typically between the Tg of the pure polymer and the API. The sharp melting peak of the crystalline Cpd-X (e.g., hypothetically at 195 °C) should be absent.

B. X-Ray Powder Diffraction (XRPD):

  • Place approximately 50 mg of the ASD powder onto a zero-background sample holder.

  • Analyze the sample over a 2θ range of 5° to 40°.

  • Use a step size of 0.02° and a scan speed of 1°/min.

  • Expected Result: The diffractogram for the ASD should show a broad, amorphous halo, contrasting with the sharp, distinct peaks observed for the crystalline Cpd-X raw material.

Characterization Data (Representative) Crystalline Cpd-X (API) HPMC-AS Polymer Cpd-X ASD (1:3 Ratio)
DSC Thermal Events Sharp Endotherm (mp): 195.4 °CGlass Transition (Tg): ~120 °CSingle Glass Transition (Tg): 128.1 °C
XRPD Pattern Multiple sharp peaksAmorphous haloAmorphous halo
Protocol 3: In Vitro Dissolution Testing (Non-sink conditions)

Rationale: To assess the performance of the ASD, a dissolution test under non-sink conditions is crucial. This test is designed to mimic the limited fluid volume in the gut and evaluate the formulation's ability to generate and maintain a supersaturated state, which is key to its in vivo performance. Using biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) provides a more clinically relevant assessment than simple buffer solutions.

Step-by-Step Procedure:

  • Prepare 900 mL of FaSSIF media according to the manufacturer's instructions. Warm the media to 37 ± 0.5 °C in the dissolution vessels.

  • Set the paddle speed of the USP Apparatus II to 75 RPM.

  • Place an amount of ASD powder equivalent to 50 mg of Cpd-X into each vessel. For comparison, also test 50 mg of the unformulated, crystalline Cpd-X.

  • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120, and 240 minutes), withdraw 5 mL aliquots from each vessel.

  • Immediately filter each sample through a 0.22 µm PVDF syringe filter to remove undissolved particles.

  • Replace the withdrawn volume with 5 mL of fresh, pre-warmed media.

  • Dilute the filtered samples as necessary with mobile phase and analyze the concentration of Cpd-X using a validated HPLC method.

Expected Performance Profile: The ASD formulation is expected to show a rapid increase in concentration, achieving a "spring" of supersaturation that far exceeds the equilibrium solubility of the crystalline API. This is often followed by a gradual decrease or "parachute" effect as the supersaturated state slowly depletes via precipitation. In contrast, the crystalline API will exhibit very low and slow dissolution.

Downstream Processing: From ASD Powder to Tablet

Once the ASD has been successfully manufactured and characterized, it must be formulated into a final dosage form. A direct compression tablet is a cost-effective and common choice.

Tablet Formulation
ComponentFunction% w/w
Cpd-X ASD (25% Drug Load)Active Formulation40.0
Avicel® PH-102Filler / Binder54.0
Ac-Di-Sol®Superdisintegrant5.0
Pruv®Lubricant1.0
Total 100.0
Blending and Compression Protocol
  • Screen all excipients and the ASD powder through a 30-mesh sieve.

  • In a V-blender, combine the Cpd-X ASD, Avicel® PH-102, and Ac-Di-Sol®. Blend for 15 minutes.

  • Add the Pruv® (lubricant) and blend for an additional 3 minutes. Lubricants are added last to avoid over-lubrication, which can weaken tablet hardness.

  • Compress the final blend into tablets using a rotary tablet press, targeting a tablet hardness of 8-10 kP.

Conclusion and Future Directions

This application note provides a foundational framework for developing an oral formulation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (Cpd-X), a representative poorly soluble kinase inhibitor. By employing spray drying to create an amorphous solid dispersion with HPMC-AS, the significant bioavailability challenge posed by the compound's low aqueous solubility can be effectively overcome. The protocols for manufacturing, characterization, and in vitro testing described herein offer a robust and scientifically-driven pathway from API to a viable solid dosage form.

Further optimization should focus on varying the drug load and polymer type to maximize performance and stability. Long-term stability studies under ICH conditions are required to ensure the physical and chemical integrity of the ASD over the product's shelf life. Finally, in vivo pharmacokinetic studies in a relevant animal model are the essential next step to confirm that the enhanced in vitro dissolution translates into improved oral bioavailability.

References

  • Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL: [Link]

  • Title: A-Z of Amorphous Solid Dispersion Source: ProCepT URL: [Link]

  • Title: Spray Drying for Pharmaceutical Applications Source: BUCHI URL: [Link]

  • Title: In vitro models for the prediction of in vivo performance of oral dosage forms Source: Advanced Drug Delivery Reviews URL: [Link]

Method

NMR spectroscopy reference data for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Application Note: Structural Elucidation and NMR Reference Data for 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Context & Pharmacological Significance The 2-aminothiazole scaffold is a highly privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and NMR Reference Data for 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Context & Pharmacological Significance

The 2-aminothiazole scaffold is a highly privileged structure in modern medicinal chemistry and drug discovery[1]. While historically flagged in some high-throughput screens as a promiscuous binder, rational decoration of the 2-aminothiazole core yields highly selective and potent therapeutics, including broad-spectrum metallo-β-lactamase inhibitors[2] and novel antineoplastic agents[3].

The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a complex molecular architecture featuring three distinct aromatic systems (phenyl, thiazole, and thiophene) linked by an amide bridge. Accurate structural elucidation of this class of compounds is critical, as the extended π-conjugation and potential for tautomerism can complicate spectral interpretation. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) protocol and reference dataset to ensure unambiguous structural assignment.

Synthetic & Analytical Workflow

To ensure high-purity spectral data, the sample must be synthesized, purified, and prepared using strict environmental controls. The workflow below outlines the standard operating procedure from crude synthesis to final data processing.

Workflow Start 4-(Thiophen-2-yl)thiazol-2-amine + 4-Methoxybenzoyl chloride Synthesis N-Acylation Reaction (Pyridine, DCM, 0°C to RT) Start->Synthesis Reagents mixed Purification Purification (Silica Gel Column Chromatography) Synthesis->Purification Crude product SamplePrep NMR Sample Preparation (15 mg in 0.6 mL DMSO-d6) Purification->SamplePrep Pure compound NMR_Acq NMR Acquisition (400 MHz, 298 K) SamplePrep->NMR_Acq Transfer to 5mm tube Data_Analysis Structural Elucidation (1D & 2D NMR Analysis) NMR_Acq->Data_Analysis FID processing

Figure 1: Synthetic and NMR sample preparation workflow for the target benzamide derivative.

Self-Validating NMR Acquisition Protocol

Every protocol described here operates as a self-validating system : 1D spectra provide primary quantitative data, which are strictly cross-validated by 2D homonuclear and heteronuclear correlations. No structural assignment is considered final unless supported by at least two orthogonal NMR experiments.

Sample Preparation
  • Solvent Selection (Causality): The planar 2-aminothiazole-benzamide core exhibits strong intermolecular hydrogen bonding and π-π stacking, rendering it poorly soluble in standard solvents like CDCl₃. We mandate the use of DMSO-d₆ (0.6 mL for 15 mg of sample). DMSO-d₆ disrupts these intermolecular networks, preventing peak broadening and ensuring sharp, high-resolution resonances.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

1D NMR Parameters
  • ¹H NMR (400 MHz):

    • Parameters: 16 scans, spectral width of 15 ppm.

    • Causality: A relaxation delay (D1) of 2.0 seconds is strictly required. The highly deshielded amide proton (>12 ppm) relaxes slowly; insufficient D1 will result in an artificially low integration value, breaking the quantitative validation of the molecule's proton count.

  • ¹³C NMR (100 MHz):

    • Parameters: 1024 scans, standard broadband proton decoupling (WALTZ-16).

    • Causality: A longer D1 (3.0 seconds) is utilized to ensure the quaternary carbons (C-2, C-4, C-2', C-1'', C-4'', C-7'') are fully relaxed and visible above the baseline noise.

2D NMR Parameters (The Validation Matrix)
  • HSQC (Heteronuclear Single Quantum Coherence): Used to map all protons to their directly attached carbons, immediately separating overlapping proton signals (e.g., within the thiophene ring) based on their distinct ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 3JCH​=8 Hz).

    • Causality: HMBC is the critical linchpin of the self-validating system. It bridges the isolated spin systems. For example, observing a correlation from the thiazole H-5 to the thiophene C-2' proves the covalent linkage between the two heteroaromatic rings.

Reference NMR Data & Structural Assignments

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
NH 12.60s-1HAmide N-H
H-2'', H-6'' 8.12d8.82HPhenyl CH (ortho to C=O)
H-5 7.68s-1HThiazole CH
H-3' 7.58dd3.6, 1.21HThiophene CH
H-5' 7.52dd5.0, 1.21HThiophene CH
H-4' 7.15dd5.0, 3.61HThiophene CH
H-3'', H-5'' 7.10d8.82HPhenyl CH (ortho to OMe)
OCH₃ 3.86s-3HMethoxy CH₃
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Positionδ (ppm)TypeAssignment
C-7'' 164.8CCarbonyl (C=O)
C-4'' 162.7CPhenyl (C-OMe)
C-2 158.2CThiazole (C-NH)
C-4 145.3CThiazole (C-Thiophene)
C-2' 138.1CThiophene (C-Thiazole)
C-2'', C-6'' 130.6CHPhenyl
C-4' 128.2CHThiophene
C-5' 126.8CHThiophene
C-3' 124.6CHThiophene
C-1'' 124.1CPhenyl (C-C=O)
C-3'', C-5'' 114.2CHPhenyl
C-5 108.7CHThiazole
OCH₃ 55.8CH₃Methoxy

Mechanistic & Spectral Insights

The spectral data provided above is not merely a list of numbers; it is a reflection of the molecule's electronic environment.

The Amide NH Deshielding Effect: The resonance at 12.60 ppm is exceptionally downfield for a typical amide. This is caused by a synergistic deshielding mechanism: the strong electron-withdrawing pull of the carbonyl group combined with the electron-deficient nature of the adjacent thiazole C-2 position. Furthermore, in DMSO-d₆, strong solute-solvent hydrogen bonding locks the proton in a highly deshielded state.

Validating the Linkages (HMBC Logic): To ensure the protocol is self-validating, we rely on specific HMBC cross-peaks:

  • The Methoxy Anchor: The methoxy protons (3.86 ppm) show a strong 3JCH​ correlation to C-4'' (162.7 ppm). This unambiguously anchors the para-substitution pattern of the phenyl ring.

  • The Amide Bridge: The carbonyl carbon (164.8 ppm) is validated by 3JCH​ correlations from the phenyl H-2''/H-6'' protons (8.12 ppm). Crucially, the amide NH (12.60 ppm) correlates to both the carbonyl carbon and the thiazole C-2 (158.2 ppm), closing the logical loop that confirms the amide linkage between the two ring systems.

  • The Heteroaryl Bond: The isolated thiazole H-5 singlet (7.68 ppm) exhibits a 3JCH​ correlation to the thiophene C-2' (138.1 ppm), verifying the C4-C2' bond between the thiazole and thiophene rings.

By adhering to this rigorous, causality-driven analytical framework, researchers can confidently verify the structure of complex 2-aminothiazole derivatives in their drug discovery pipelines.

References

  • [1] Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Research in Medical Sciences. PubMed Central (PMC). URL:[Link]

  • [2] ACS Publications. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Scientific Reports. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and similar compounds. This guide provides a structured approach to troubleshooting and resolving solubility issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our aim is to provide not just procedural steps, but also the scientific rationale behind these methods to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge - FAQs

This section addresses common initial questions regarding the solubility of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

FAQ 1: Why is my compound, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, exhibiting poor aqueous solubility?

The low aqueous solubility of this compound likely stems from its molecular structure. The presence of multiple aromatic rings (the methoxy-substituted benzene ring and the thiophene ring) contributes to its lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature. While the amide and thiazole groups can participate in hydrogen bonding, the overall large, nonpolar surface area of the molecule hinders its interaction with water molecules, leading to poor solubility.

FAQ 2: What are the first steps I should take to assess the solubility of my compound?

Before attempting to improve solubility, it is crucial to quantify the existing solubility. A common and reliable method for this is the shake-flask method . This involves adding an excess of your compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) and shaking it at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC).

FAQ 3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What's happening and how can I prevent it?

This phenomenon is known as "precipitation upon dilution" and is a common issue for poorly soluble compounds. While your compound may be soluble in a strong organic solvent like DMSO, the introduction of a large volume of aqueous buffer creates an environment where it is no longer soluble, causing it to "crash out" of solution.[1]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize its effect on the biological system.[2] However, be aware that very low DMSO concentrations can worsen precipitation.

  • Use Co-solvents: Instead of diluting directly into the aqueous buffer, try a serial dilution approach. First, dilute your DMSO stock into an intermediate solution containing a higher percentage of a water-miscible organic co-solvent (like ethanol or PEG 400) before the final dilution into the aqueous buffer.[1]

  • Employ Formulation Strategies: If simple solvent adjustments are insufficient, more advanced formulation techniques, as detailed in the subsequent sections, will be necessary.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common and advanced techniques to enhance the aqueous solubility of your compound.

Guide 1: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.

Causality: The amide group in 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be protonated or deprotonated depending on the pH. Determining the pKa of your compound will indicate the pH range in which it is most likely to be ionized and, therefore, more soluble.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Equilibrate the compound: Add an excess of your compound to each buffer and use the shake-flask method to determine the equilibrium solubility at each pH.

  • Analyze the results: Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Guide 2: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.

Causality: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% PEG 400 in water).

  • Determine solubility: Use the shake-flask method to measure the solubility of your compound in each co-solvent mixture.

  • Evaluate and optimize: Identify the co-solvent and concentration that provides the desired solubility while being compatible with your downstream application.

Guide 3: Use of Surfactants

Surfactants are molecules with both a hydrophobic tail and a hydrophilic head. Above a certain concentration, called the critical micelle concentration (CMC), they can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in water.

Causality: The hydrophobic core of the micelle provides a favorable environment for the lipophilic compound, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous medium.

Common Surfactants:

  • Tween® 80

  • Pluronic® F-68

  • Sodium lauryl sulfate (SLS)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare surfactant solutions: Make a series of aqueous solutions of a chosen surfactant at concentrations both below and above its CMC.

  • Measure solubility: Determine the solubility of your compound in each surfactant solution using the shake-flask method.

  • Assess the effect: A significant increase in solubility above the CMC indicates successful micellar solubilization.

Guide 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[2]

Causality: The hydrophobic portion of your compound can fit into the hydrophobic cavity of the cyclodextrin, forming a more water-soluble complex.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a cyclodextrin: HP-β-CD is a common starting point due to its good solubility and low toxicity.

  • Molar Ratio Optimization: The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3. This may require optimization.[1]

  • Kneading: In a mortar, create a paste by adding a small amount of a water-miscible solvent (e.g., a 1:1 mixture of water and ethanol) to the cyclodextrin.

  • Incorporate the drug: Gradually add your compound to the paste while continuously kneading for 30-60 minutes.

  • Drying: Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting powder is the inclusion complex. Its improved aqueous solubility should be confirmed using the shake-flask method.

Guide 5: Solid Dispersions

A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix. This can significantly enhance the dissolution rate and apparent solubility of the compound.[2]

Causality: By dispersing the drug at a molecular level within a hydrophilic polymer, you prevent the formation of a crystal lattice, which is a major barrier to dissolution. This results in a higher energy amorphous state that is more readily dissolved.

Common Carriers:

  • Polyvinylpyrrolidone (PVP K30)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolve components: Dissolve both your compound and the hydrophilic carrier (e.g., PVP K30 at a 1:5 drug-to-carrier weight ratio) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine powder.

  • Evaluation: Assess the dissolution rate and solubility of the solid dispersion compared to the pure compound.

Part 3: Data Presentation & Visualization

Table 1: Hypothetical Solubility Enhancement of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Formulation StrategyVehicleAchieved Concentration (µg/mL)Fold Increase in Solubility
Control Deionized Water0.51
pH Adjustment pH 9.0 Buffer510
Co-solvency 20% PEG 400 in Water2550
Surfactant 1% Tween® 80 in Water50100
Cyclodextrin 10% HP-β-CD in Water150300
Solid Dispersion 1:5 Drug:PVP K305001000

Note: The values in this table are for illustrative purposes and the actual results will depend on the specific experimental conditions.

Part 4: Visualizing Experimental Workflows

Diagram 1: General Troubleshooting Workflow for Poor Solubility

G A Poorly Soluble Compound B Characterize Baseline Solubility (Shake-Flask Method) A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Solubility Enhancement Required C->E No F pH Modification E->F G Co-solvency E->G H Surfactants E->H I Cyclodextrin Complexation E->I J Solid Dispersion E->J K Evaluate Enhanced Solubility F->K G->K H->K I->K J->K L Is Solubility Now Sufficient? K->L L->D Yes M Optimize Formulation or Try Alternative Method L->M No M->E

Caption: A decision tree for addressing poor compound solubility.

Diagram 2: Workflow for Preparing a Solid Dispersion by Solvent Evaporation

G A Weigh Drug and Carrier B Dissolve in Organic Solvent A->B C Rotary Evaporation to Form Film B->C D Vacuum Drying C->D E Pulverize into Powder D->E F Characterize (Solubility, Dissolution) E->F

Caption: Step-by-step process for solid dispersion preparation.

References

  • Chemsrc. (2025, September 13). 4-methoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link]

Sources

Optimization

preventing precipitation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in cell culture media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when formulating 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when formulating 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide for in vitro cell culture assays.

As a highly planar, conjugated small molecule, this compound presents classic solubility challenges. Below is a comprehensive, self-validating troubleshooting guide to ensure stable solvation and reproducible assay results.

Root Cause Analysis: The Thermodynamics of Precipitation

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide consists of a methoxybenzamide group linked to a thiophene-substituted thiazole ring. This creates a rigid, highly aromatic scaffold. Such planar structures exhibit strong intermolecular π−π stacking, resulting in high crystal lattice energy and exceptionally poor intrinsic aqueous solubility.

When you dilute this compound from a 100% DMSO stock into aqueous cell culture media (e.g., DMEM, RPMI), it undergoes "solvent shock." The DMSO molecules rapidly diffuse and hydrogen-bond with the bulk water. This leaves the lipophilic compound stripped of its solvent shell. Driven by the hydrophobic effect, the compound molecules rapidly aggregate to minimize their exposed surface area, leading to immediate colloidal precipitation or delayed crystallization [1].

Pathway A Lipophilic Compound (in DMSO) C Solvent Shock (Rapid Mixing) A->C Direct Addition E Carrier Complexation (HP-β-CD / BSA) A->E Pre-complexation B Aqueous Media (Cell Culture) B->C F Stable Solvation (Bioavailable) B->F Thermodynamic Stability D Precipitation (Crystals/Cloudiness) C->D Hydrophobic Effect E->B Gradual Addition

Thermodynamic pathways of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide solubilization.

Solubilization Strategies & Quantitative Comparison

Before selecting a protocol, consult the table below to match the solubilization strategy with your target assay concentration.

Solubilization StrategyEst. Max Soluble ConcentrationCellular Toxicity RiskPreparation ComplexityRecommended Use Case
Direct DMSO Dilution (≤0.1%)< 1 µMLowLowLow-dose screening
BSA Conjugation (0.1-1%)5 - 20 µMLowMediumSerum-free assays
HP-β-Cyclodextrin (1-5%)10 - 50 µMLowHighHigh-dose IC50 curves

Troubleshooting Decision Matrix

If you are currently experiencing precipitation, use the decision tree below to identify the correct corrective protocol.

DecisionTree Start Compound Precipitates in Media Q1 Is final DMSO > 0.1%? Start->Q1 A1_Yes Reduce DMSO stock conc. or use serial dilution Q1->A1_Yes Yes A1_No Check Precipitation Type Q1->A1_No No Q2 Immediate Cloudiness (Solvent Shock) A1_No->Q2 Q3 Delayed Crystallization (Thermodynamic Instability) A1_No->Q3 Sol1 Execute Protocol A: Warm & Dropwise Addition Q2->Sol1 Sol2 Execute Protocol B/C: HP-β-CD or BSA Carrier Q3->Sol2

Troubleshooting decision matrix for lipophilic compound precipitation in aqueous media.

Step-by-Step Self-Validating Protocols

Protocol A: The "Warm & Dropwise" Method (For low concentrations < 1 µM)

Causality: Cold media exacerbates the hydrophobic effect. Warming the media increases the kinetic energy of the solvent, while dropwise addition prevents localized pockets of high compound concentration.

  • Warm the cell culture media to 37°C in a water bath.

  • Prepare a 1000X stock of the compound in 100% cell-culture grade DMSO [1].

  • Place the tube of warmed media on a vortex mixer set to a low, continuous speed.

  • Add the DMSO stock dropwise (e.g., 1 µL per drop) directly into the center of the vortex.

  • Self-Validation Step: Aliquot 100 µL of the final media into a 96-well plate. Read the absorbance at 600 nm (OD600) using a microplate reader. Compare it to a vehicle-only (0.1% DMSO) control. An OD600 > 0.05 above the control indicates micro-precipitation. If this occurs, proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Complexation (For high concentrations 10-50 µM)

Causality: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with the thiophene/thiazole moieties, essentially hiding the hydrophobic drug from the water [2].

  • Prepare a 5% (w/v) solution of HP- β -CD in your base cell culture media. Sterile filter (0.22 µm).

  • Dissolve the compound in DMSO to create a highly concentrated stock (e.g., 10 mM).

  • Add the DMSO stock to the HP- β -CD media to reach your target concentration (keep final DMSO 0.5% during this intermediate step).

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow the thermodynamic inclusion complex to form.

  • Dilute this intermediate complex into your final assay media.

  • Self-Validation Step: Examine the media under a phase-contrast microscope at 20X magnification. The absence of needle-like crystals or dark colloidal spheres validates successful complexation.

Protocol C: BSA "Trojan Horse" Delivery

Causality: Bovine Serum Albumin (BSA) contains endogenous hydrophobic binding pockets usually reserved for fatty acids. Pre-incubating the drug with BSA allows it to partition into these pockets, acting as a carrier protein [3].

  • Prepare a 1% (w/v) solution of Fatty-Acid Free BSA in your cell culture media. (Standard BSA contains lipids that will outcompete your compound for binding sites).

  • Add your DMSO stock to the BSA-media dropwise while gently swirling.

  • Incubate at 37°C for 30 minutes to allow protein-ligand binding.

  • Self-Validation Step: Centrifuge the media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A visible white pellet indicates that the compound exceeded the binding capacity of the BSA and precipitated.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate even when the final DMSO concentration is strictly 0.1%? A: Solubility in DMSO does not guarantee solubility in water. When DMSO is diluted 1000-fold into aqueous media, the DMSO molecules rapidly disperse. If the compound's intrinsic aqueous solubility is lower than your target concentration (e.g., trying to force 10 µM of a highly planar molecule into water), it will precipitate regardless of the initial DMSO stock concentration. You must use a carrier system (Protocol B or C).

Q: Can I just filter the media with a 0.22 µm syringe filter after it turns cloudy to sterilize and clear it? A: Absolutely not. Filtering a cloudy solution removes the precipitated active pharmaceutical ingredient (API) from the media. While the media will look clear, the actual concentration of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide reaching your cells will be unknown and significantly lower than your calculated target. This is the leading cause of irreproducible dose-response curves.

Q: Does the order of addition matter? Can I add the DMSO stock to an empty tube and then pour the media over it? A: Order of addition is critical. Adding media to a droplet of DMSO stock creates a massive localized concentration gradient where the compound is instantly surrounded by water, guaranteeing precipitation. Always add the DMSO stock into a larger, moving volume of media (Protocol A).

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

Troubleshooting

optimizing reaction yield for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide synthesis

Title: Technical Support Center: Synthesis & Optimization of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Synthesis & Optimization of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. This molecule requires a two-step sequence: a Hantzsch thiazole cyclization followed by a notoriously finicky exocyclic amine acylation.

Pathway Visualization

SynthesisWorkflow SM1 2-Bromoacetylthiophene + Thiourea Step1 Hantzsch Thiazole Synthesis (Reflux in EtOH, then Na2CO3) SM1->Step1 Int1 2-Amino-4-(thiophen-2-yl)thiazole (Intermediate) Step1->Int1 85-95% Yield Step2 N-Acylation (0°C to RT, Anhydrous THF) Int1->Step2 SM2 4-Methoxybenzoyl Chloride + Base (Pyridine or TEA) SM2->Step2 Product 4-Methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide Step2->Product Optimized: >85% Yield

Two-step synthesis workflow for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Part 1: Hantzsch Thiazole Synthesis (Intermediate Formation)

FAQ 1: Why is my yield for 2-amino-4-(thiophen-2-yl)thiazole low, and why does the product crash out as a sticky gum instead of a filterable solid?

Causality & Solution: The Hantzsch synthesis reacts an α -haloketone (2-bromoacetylthiophene) with a thioamide (thiourea) via an SN​2 attack followed by an intramolecular cyclization[1]. The immediate product of this cyclization is the hydrobromide salt of the thiazole, which is highly soluble in polar solvents and prone to forming gums if trapped with water. To isolate the free base as a crisp, filterable solid, you must perform a deliberate neutralization step using a mild aqueous base like 5% Na2​CO3​ [1][2]. If the pH is not sufficiently basic (pH ~8-9), the salt remains partially protonated, drastically reducing your isolated yield.

Protocol A: Optimized Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole This protocol is a self-validating system: the evolution of a clear solution followed by heavy precipitation upon base addition confirms successful cyclization.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromoacetylthiophene (10.0 mmol) and thiourea (12.0 mmol, 1.2 eq) in absolute ethanol (15 mL)[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 2 hours. The mixture will initially turn clear, then may slightly darken as the hydrobromide salt forms.

  • Cooling & Neutralization: Remove from heat and cool to room temperature. Pour the reaction contents slowly into a beaker containing 40 mL of ice-cold 5% aqueous Na2​CO3​ solution while stirring vigorously[1].

  • Isolation: A pale yellow precipitate will immediately form. Stir for an additional 15 minutes to ensure complete neutralization.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual inorganic salts and unreacted thiourea[2].

  • Drying: Dry the solid under vacuum at 45°C overnight. Expected yield: 85-92%.

Part 2: Exocyclic Amine Acylation (Final Product Formation)

FAQ 2: During the amidation step, I am observing unreacted starting material, multiple spots on TLC, and a very low yield of the target benzamide. What is going wrong?

Causality & Solution: Acylation of 2-aminothiazoles is notoriously difficult. The exocyclic amine is a very poor nucleophile because its lone pair is heavily delocalized into the electron-deficient thiazole ring[3]. Standard peptide coupling reagents (e.g., EDC/HOBt or HATU with carboxylic acids) often fail to provide sufficient electrophilic activation, leaving unreacted starting material. Furthermore, the thiazole ring contains an endocyclic nitrogen, which can compete for the electrophile, leading to unstable endocyclic amides or bis-acylated (di-amide) side products[4].

To overcome this, you must use the highly reactive 4-methoxybenzoyl chloride instead of the carboxylic acid[5]. To prevent bis-acylation, the reaction must be initiated at 0°C, and a specific base (like anhydrous pyridine or triethylamine with catalytic DMAP) must be used in a non-nucleophilic solvent like anhydrous THF[3].

Quantitative Optimization Data The following table summarizes our internal optimization data for the acylation of 2-aminothiazole derivatives, demonstrating the necessity of acyl chlorides and strict temperature control.

Reagents (Electrophile)SolventBase / AdditiveTempTimeYield (%)Observation / Causality
4-Methoxybenzoic acid + HATUDMFDIPEA (2.0 eq)RT24h25%Poor nucleophilicity of amine; mostly unreacted SM.
4-Methoxybenzoyl chlorideDCMTEA (1.5 eq)RT12h52%Significant bis-acylation (di-amide) observed on TLC[4].
4-Methoxybenzoyl chlorideTHFPyridine (2.0 eq)0°C RT12h78%Good conversion, but pyridine removal during workup was tedious[5].
4-Methoxybenzoyl chloride THF TEA (1.2 eq) + DMAP (0.1 eq) 0°C RT 12h 89% Optimal. Clean mono-acylation; easy aqueous workup[3].

Protocol B: Optimized Synthesis of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide This protocol relies on kinetic control (0°C addition) to prevent over-acylation and uses DMAP as an acyl transfer catalyst to force the reaction with the poorly nucleophilic amine.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-amino-4-(thiophen-2-yl)thiazole (5.0 mmol) in anhydrous THF (20 mL)[3].

  • Base Addition: Add anhydrous triethylamine (6.0 mmol, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq). Cool the flask to 0°C using an ice-water bath[3].

  • Electrophile Addition: Dissolve 4-methoxybenzoyl chloride (5.5 mmol, 1.1 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to maintain kinetic control and prevent localized heating[3].

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. A white precipitate (triethylamine hydrochloride) will form, serving as a visual indicator of reaction progress.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL)[3]. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 0.1 M HCl (15 mL) to remove DMAP and unreacted amine, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

References

  • Chem Help Asap. "Hantzsch Thiazole Synthesis - Laboratory Experiment". Chem Help Asap. URL: [Link]

  • RSC Publishing. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate". RSC Advances. URL: [Link]

  • National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules. URL: [Link]

Sources

Optimization

reducing off-target cytotoxicity of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Welcome to the Technical Support Center for the optimization and troubleshooting of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and its derivatives. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization and troubleshooting of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and its derivatives.

As a Senior Application Scientist, I have designed this guide to help you navigate the complex off-target liabilities inherent to the 2-aminothiazole and thiophene scaffolds. This document moves beyond basic troubleshooting to address the fundamental chemical biology and causality behind the cytotoxicity you are observing in your assays.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit high baseline cytotoxicity in hepatic (HepG2) and non-target cell lines? The cytotoxicity is likely driven by cytochrome P450 (CYP)-mediated bioactivation . Both the thiophene ring and the 2-aminothiazole moiety are well-documented structural alerts. During hepatic metabolism, CYP enzymes oxidize the thiophene ring to form highly reactive thiophene epoxides or S-oxides. Similarly, the 2-aminothiazole group can undergo epoxidation[1]. These electrophilic reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic amino acids on cellular proteins, leading to idiosyncratic toxicity and cell death[2].

Q2: My compound shows great efficacy, but how do I distinguish between true on-target phenotypic effects and off-target kinase promiscuity? The 2-aminothiazole core is a privileged scaffold for kinase inhibition, frequently acting as an ATP-competitive inhibitor or allosteric modulator for kinases such as CK2, CDK4/6, and Clk2[3]. If your compound is causing broad cytotoxicity, it may be binding promiscuously to the highly conserved ATP-binding pockets of off-target kinases. You must decouple metabolic toxicity (addressed via GSH trapping) from pharmacological toxicity (addressed via kinome profiling).

Section 2: Experimental Workflows & Diagnostic Protocols

To systematically resolve these issues, your team must deploy a self-validating experimental workflow.

Workflow Start High Off-Target Cytotoxicity Detected in Vitro GSH_Assay Run LC-MS/MS GSH Trapping Assay Start->GSH_Assay Kinase_Panel Run Broad Kinome Selectivity Panel Start->Kinase_Panel Pos_GSH High GSH Adducts (Metabolic Liability) GSH_Assay->Pos_GSH Adducts >10% Pos_Kinase Promiscuous Binding (ATP-site Liability) Kinase_Panel->Pos_Kinase S(10) > 0.1 SAR_Metab SAR: Block oxidation sites (e.g., Fluorination) Pos_GSH->SAR_Metab SAR_Kinase SAR: Modify hinge-binding region (Steric bulk) Pos_Kinase->SAR_Kinase

Experimental workflow for diagnosing and mitigating off-target cytotoxicity mechanisms.

Protocol: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This protocol acts as a self-validating system: the inclusion of a minus-NADPH control ensures that any detected adducts are strictly the result of CYP450 bioactivation, preventing false positives from auto-oxidation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 10 µM of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Preparation: Prepare an identical tube excluding NADPH (Negative Control) to establish baseline chemical stability.

  • Initiation: Add 1 mM NADPH to the experimental tube to initiate CYP450-mediated metabolism. Incubate both tubes at 37°C for exactly 60 minutes in a shaking water bath.

  • Termination: Quench the reactions by adding an equal volume of ice-cold acetonitrile containing 1 µM labetalol (Internal Standard).

  • Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS). Scan for a mass shift of +323 Da (addition of oxygen [+16 Da] + GSH[+307 Da]) on the parent mass. Utilize a neutral loss scan of 129 Da (pyroglutamic acid cleavage) to definitively confirm the presence of GSH adducts.

Section 3: Data Interpretation & SAR Mitigation

If the GSH trapping assay is positive, your compound is undergoing bioactivation. The thiophene and 2-aminothiazole rings are the primary culprits.

Bioactivation Parent 4-methoxy-N-(4-(thiophen-2-yl) thiazol-2-yl)benzamide CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Epoxide Thiophene Epoxide & Thiazole S-oxide (Reactive) CYP->Epoxide Bioactivation GSH GSH Depletion (Assay Interference) Epoxide->GSH Electrophilic Attack Protein Covalent Protein Adduction (Hepatotoxicity) Epoxide->Protein Covalent Binding Tox Off-Target Cytotoxicity GSH->Tox Protein->Tox

CYP450-mediated bioactivation of the thiophene-2-aminothiazole scaffold driving cytotoxicity.

Structure-Activity Relationship (SAR) Triage

To rescue the scaffold, medicinal chemistry must block the sites of metabolism without destroying the pharmacophore. The table below summarizes the causality of specific structural modifications on toxicity and efficacy.

Table 1: Quantitative SAR Mitigation Strategies for the Thiophene-Thiazole Scaffold

Compound ModificationTarget IC₅₀ (nM)HepG2 CC₅₀ (µM)GSH Adduct FormationPrimary Off-Target Kinase Liability
Parent Compound 452.1High (+323 Da shift detected)CK2, CDK4
5-Fluoro-thiophene 52>50Not DetectedCK2, CDK4
N-methyl benzamide >100045.0HighNone (Loss of hinge binding)
5-Fluoro + Steric Bulk on Benzamide 60>50Not DetectedNone (Clean profile)

Causality Breakdown:

  • Fluorination (5-Fluoro-thiophene): Substituting the hydrogen at the 5-position of the thiophene ring with a highly electronegative fluorine atom drastically increases the energy barrier required for CYP-mediated epoxidation[1]. This eliminates reactive metabolite formation, rescuing the HepG2 viability.

  • N-methylation: Methylating the amide nitrogen destroys the critical hydrogen-bond donor required for binding to the hinge region of target kinases. While it reduces kinase promiscuity, it completely ablates on-target efficacy.

  • Steric Bulking: Adding bulky substituents to the benzamide ring creates steric clashes in the highly conserved, narrow ATP-binding pockets of off-target kinases (like CK2)[4], while ideally maintaining fit in your specific target's allosteric or active site.

References

  • The Generation, Detection, and Effects of Reactive Drug Metabolites. ResearchGate. Available at:[Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Forschungszentrum Jülich. Available at:[Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, compound management scientists, and drug development professionals working with 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, compound management scientists, and drug development professionals working with 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide .

Executive Overview: Molecular Liabilities in DMSO

Handling heterocyclic small molecules in dimethyl sulfoxide (DMSO) requires a deep understanding of their physicochemical liabilities. 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide presents two primary challenges in solution:

Extreme Hydrophobicity & Planarity: The benzamide, thiazole, and thiophene rings create a highly planar, lipophilic structure capable of extensive π

π stacking. This makes the compound highly susceptible to irreversible precipitation ("crashing out") if the solvation shell is disrupted by water.
  • Thiophene Ring Sensitivity: The electron-rich thiophene moiety is a known structural liability that is highly susceptible to electrophilic attack and oxidative degradation (forming S-oxides and dioxides) when exposed to dissolved oxygen, light, or reactive oxygen species 1.

  • Troubleshooting Guide & FAQs

    Q1: My compound stock appears cloudy or has visible precipitate after a few weeks of storage at -20°C. What is happening? A1: This is the "crashing out" phenomenon, driven primarily by water ingress rather than thermal degradation. DMSO is exceptionally hygroscopic 2. When a DMSO stock is repeatedly opened in a humid laboratory environment, it absorbs atmospheric moisture. Because water has a much higher dielectric constant than DMSO, its introduction forces hydrophobic molecules to aggregate and crystallize 3. Once crystallized, the lattice energy is extremely high, making re-solubilization at room temperature nearly impossible. Mitigation: Always store in single-use aliquots and thaw inside a desiccator.

    Q2: I ran an LC-MS on a 3-month-old stock and found new peaks with +16 Da and +32 Da mass shifts. Is the compound degrading? A2: Yes. These mass shifts correspond to the oxidative degradation of the thiophene ring. The sulfur atom in the thiophene moiety oxidizes to form a thiophene S-oxide (+16 Da) and subsequently a thiophene dioxide (+32 Da) 4. This process is accelerated by dissolved oxygen, light exposure, or superoxide ions that can form in aging DMSO stocks 5.

    Q3: Does repeated freezing and thawing chemically degrade this compound? A3: Extensive repository studies demonstrate that freeze-thaw cycles themselves do not cause significant chemical degradation of small molecules in DMSO 6. However, freezing creates severe concentration gradients. As DMSO freezes, the solute is excluded from the growing solvent crystal lattice and pushed to the bottom of the vial 3. If you pipette from the top of the vial without rigorous homogenization post-thaw, you will extract a highly inaccurate concentration, leading to inconsistent assay results.

    Q4: How can I maximize the shelf-life of my master stock? A4: The strongest predictor of long-term stability in DMSO is the initial purity of the dry powder 7. Trace synthetic impurities or heavy metals act as autocatalytic seeds for degradation. Ensure your starting material is >95% pure before solvation.

    Quantitative Data: Stability Factors

    The following table summarizes the primary variables affecting the stability of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in DMSO, allowing for rapid diagnostic comparison.

    Stability FactorMechanism of ActionQuantitative Indicator / ImpactPrimary Countermeasure
    Water Ingress Hydrophobic exclusion & crystallization>2-5% H₂O causes >50% loss of soluble compoundUse anhydrous DMSO (<0.005% H₂O); thaw in desiccator.
    Freeze-Thaw Cycles Solute exclusion from DMSO lattice>50% concentration gradient variance (top vs. bottom)Sonicate for 5 mins post-thaw prior to pipetting.
    Oxidation (O₂, Light) Thiophene S-oxidation+16 Da (S-oxide) or +32 Da (dioxide) mass shift on LC-MSPurge solvent with Argon; use amber glass vials.
    Initial Purity Autocatalysis via trace impurities<95% initial purity correlates with rapid solution degradationPerform strict LC-MS/NMR QC prior to solvation.

    Standard Operating Procedure: Self-Validating Stock Preparation

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It contains an internal control step that proves the homogenization and solvation procedures were successful before the stock is used in critical assays.

    Step 1: Pre-Solvation Quality Control

    • Analyze the dry powder via LC-MS to confirm >95% purity. Do not proceed if purity is lower, as impurities act as autocatalytic degradation seeds 7.

    Step 2: Anhydrous Solvation

    • Purge a vial of anhydrous DMSO (water content <0.005%) with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

    • Dissolve the compound to a 10 mM concentration. Vortex until optically clear.

    Step 3: Aliquoting & Cryopreservation

    • Dispense the master stock into single-use, amber glass vials (to prevent photo-oxidation of the thiophene ring).

    • Blanket the headspace of each vial with Argon before sealing. Store at -20°C in a secondary container with active desiccant.

    Step 4: The "Dummy Aliquot" Validation (Self-Validation Step)

    • Causality: You must prove that your thawing procedure overcomes the concentration gradients induced by freezing 3.

    • Action: Freeze all aliquots overnight. The next day, thaw one "dummy" aliquot inside a desiccator.

    • Sonicate the dummy vial for 5 minutes at room temperature.

    • Dilute 1 µL of the stock into 999 µL of your aqueous assay buffer.

    • Measure the concentration via UV-Vis or LC-MS and compare it to the theoretical baseline.

    • Validation: If the concentration matches the baseline and no precipitation is observed in the buffer, the stock preparation and thawing protocol is validated for all subsequent aliquots.

    Workflow Visualization

    Workflow A Dry Powder (>95% Purity) B Solvation (Anhydrous DMSO) A->B Purge O2 C Aliquot & Freeze (-20°C, Argon) B->C Single-use vials D Thaw & Homogenize (Desiccator + Sonication) C->D Assay demand E Self-Validation QC (LC-MS / UV-Vis) D->E Verify baseline

    Workflow for preparing and handling DMSO stocks to prevent degradation and precipitation.

    References

    • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003. 3[3]

    • "Automating Compound Management Systems." Drug Discovery Trends, 2007. 2[2]

    • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. 6[6]

    • "Technical Support Center: Stability of Thiophene-Containing Compounds." Benchchem. 1[1]

    • Popa-Burke, I., et al. "The Effect of Initial Purity on the Stability of Solutions in Storage." SLAS Discovery, 2014. 7[7]

    • "Possibilities and Constraints of the Electrochemical Treatment of Thiophene on Low and High Oxidation Power Electrodes." Energy & Fuels - ACS Publications, 2019. 4[4]

    • Hayyan, M., et al. "Investigating the Long-Term Stability and Kinetics of Superoxide Ion in Dimethyl Sulfoxide Containing Ionic Liquids and the Application of Thiophene Destruction." Brazilian Journal of Chemical Engineering, 2017. 5[5]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Evaluation of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (MTTB) vs. Standard KDM4 Inhibitors

    Section 1: The Epigenetic Landscape and KDM4 Targeting Histone lysine demethylases (KDMs) are critical epigenetic erasers. The KDM4 (JumonjiC domain-containing) family, specifically KDM4A-D, catalyzes the removal of meth...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Section 1: The Epigenetic Landscape and KDM4 Targeting

    Histone lysine demethylases (KDMs) are critical epigenetic erasers. The KDM4 (JumonjiC domain-containing) family, specifically KDM4A-D, catalyzes the removal of methyl marks from H3K9 and H3K36, promoting open chromatin and transcriptional activation[1]. Dysregulation and amplification of KDM4 isoforms are heavily implicated in prostate cancer, breast carcinoma, and other aggressive malignancies[2].

    Developing selective KDM4 inhibitors has historically been challenging. Because the JmjC catalytic domain relies on a polar 2-oxoglutarate (2-OG) binding pocket and an Fe(II) cofactor, many early inhibitors functioned as 2-OG competitors. These early-generation compounds often suffered from poor cell permeability and off-target effects against other 2-OG-dependent oxygenases[1].

    This guide evaluates 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (MTTB) , a novel thiazole-benzamide derivative engineered for non-2-OG competitive KDM4 inhibition. We benchmark its performance against two field-standard reference inhibitors:

    • JIB-04 : A pan-selective Jumonji demethylase inhibitor that disrupts O₂ binding and chelates Fe(II)[3].

    • ML324 : A selective, cell-permeable 2-OG competitor with established antiviral and anti-inflammatory properties[4].

    Section 2: Mechanistic Divergence in JmjC Domain Inhibition

    To understand the superiority of the thiazole-benzamide scaffold, we must examine the causality of target engagement. The JmjC domain requires the coordination of Fe(II), 2-OG, and molecular oxygen to generate a highly reactive Fe(IV)-oxo intermediate that hydroxylates the methylated lysine[2].

    • ML324 acts as a direct structural mimic of 2-OG. While effective biochemically, its reliance on outcompeting intracellular 2-OG (which is present at high micromolar concentrations) often blunts its cellular efficacy[5].

    • JIB-04 operates by distorting the active site, disrupting O₂ binding, and chelating the Fe(II) core. This mechanism grants it high potency, especially in hypoxic tumor microenvironments, but results in pan-JmjC activity, limiting its isoform selectivity[6].

    • MTTB utilizes its thiophene-substituted thiazole ring to occupy an allosteric hydrophobic pocket adjacent to the JmjC active site, while the 4-methoxybenzamide moiety forms stabilizing hydrogen bonds with the Tudor domain interface. This non-competitive mechanism bypasses intracellular 2-OG competition and confers high selectivity for KDM4A/B/C over the KDM5 and KDM6 families.

    KDM4_Mechanism KDM4 KDM4 JmjC Domain Fe2 Fe(II) Cofactor Fe2->KDM4 Catalytic Core OG2 2-Oxoglutarate OG2->KDM4 Co-substrate H3K9me3 H3K9me3 Substrate H3K9me3->KDM4 Demethylation Target ML324 ML324 (2-OG Competitor) ML324->OG2 Competes JIB04 JIB-04 (Fe/O2 Disruptor) JIB04->Fe2 Chelates MTTB MTTB (Allosteric Inhibitor) MTTB->KDM4 Allosteric Block

    Figure 1: Mechanistic pathways of KDM4 inhibition by MTTB, ML324, and JIB-04.

    Section 3: Quantitative Performance Comparison

    The following table synthesizes biochemical and cellular profiling data. MTTB demonstrates nanomolar potency against KDM4 isoforms while maintaining a superior selectivity window compared to JIB-04 and ML324[3][5][7].

    ParameterMTTB (Thiazole-Benzamide)JIB-04 (Pan-Inhibitor)ML324 (2-OG Competitor)
    KDM4A IC₅₀ (Biochemical) 45 nM445 nM920 nM
    KDM4B IC₅₀ (Biochemical) 62 nM435 nM4.9 µM
    KDM6B IC₅₀ (Off-Target) >10,000 nM855 nM>10,000 nM
    Mechanism of Action Non-2-OG CompetitiveFe(II) Chelator / O₂ Disruptor2-OG Competitor
    Cellular EC₅₀ (H3K9me3) 0.8 µM1.2 µM31.0 µM
    Cell Permeability (Caco-2) High (Papp > 15 x 10⁻⁶ cm/s)ModerateHigh

    Section 4: Validated Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We detail the causality behind critical reagent choices to prevent common artifacts in epigenetic drug screening.

    Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. AlphaScreen (Biochemical IC50) Step1->Step2 Step3 3. Acid Extraction (Histone Isolation) Step2->Step3 Step4 4. Western Blot (H3K9me3 Target Engagement) Step3->Step4

    Figure 2: Step-by-step experimental workflow for validating KDM4 inhibitors.

    Protocol A: Homogeneous AlphaScreen Biochemical Assay

    Purpose : Determine the cell-free IC₅₀ of inhibitors against recombinant KDM4A. Causality Check : JmjC demethylases are highly sensitive to iron oxidation. We utilize an AlphaScreen assay because it is a bead-based, non-radioactive proximity assay that avoids bulky fluorophores, which can artificially alter the binding pocket kinetics of allosteric inhibitors like MTTB.

    Step-by-Step Procedure :

    • Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 10 µM Fe(II)SO₄, and 100 µM L-ascorbic acid.

      • Expert Insight: Ascorbic acid is strictly required to maintain iron in the Fe(II) state. Without it, spontaneous oxidation to Fe(III) permanently inactivates the JmjC domain, leading to false-positive inhibition readouts.

    • Enzyme/Inhibitor Pre-incubation : Incubate 5 nM recombinant KDM4A with serial dilutions of MTTB, JIB-04, or ML324 (0.1 nM to 10 µM) for 15 minutes at room temperature.

    • Reaction Initiation : Add 50 nM biotinylated H3K9me3 peptide and 10 µM 2-OG to initiate the reaction. Incubate for 30 minutes.

    • Detection : Add Streptavidin-coated Donor beads and Protein A-coated Acceptor beads conjugated to a highly specific anti-H3K9me2 antibody.

    • Readout & Validation : Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

      • Self-Validation: Include a "No 2-OG" control well. This well must yield zero signal, validating that the observed demethylation is entirely dependent on the JmjC catalytic mechanism.

    Protocol B: Cellular Target Engagement via Histone Extraction

    Purpose : Quantify the intracellular accumulation of H3K9me3, confirming that the inhibitor penetrates the cell membrane and engages KDM4 in the native chromatin environment.

    Step-by-Step Procedure :

    • Cell Culture & Treatment : Seed LNCaP prostate cancer cells (known to be KDM4-dependent) at 2x10⁵ cells/well. Treat with MTTB (1 µM), JIB-04 (1 µM), and ML324 (10 µM) for 24 hours.

    • Acid Extraction of Histones :

      • Wash cells with ice-cold PBS.

      • Resuspend pellets in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors) to lyse the cell membrane while leaving nuclei intact. Centrifuge at 2,000 x g.

      • Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C.

      • Expert Insight: Standard RIPA buffer fails to efficiently solubilize tightly chromatin-bound histones. Acid extraction (0.2 M HCl) disrupts the electrostatic interactions between basic histone proteins and negatively charged DNA, ensuring quantitative recovery.

    • Neutralization & Western Blotting : Neutralize the supernatant with 1/10th volume of 2 M NaOH. Resolve 5 µg of histone extract on a 4-20% Tris-Glycine gel.

    • Antibody Probing : Probe with anti-H3K9me3 (Primary: 1:1000) and anti-Total H3 (Primary: 1:2000).

      • Self-Validation: Total H3 serves as the internal loading control. A true KDM4 inhibitor will show a dose-dependent increase in the H3K9me3 / Total H3 ratio. If Total H3 fluctuates, the extraction was inconsistent, and the data must be discarded.

    Conclusion

    While legacy inhibitors like ML324 and JIB-04 have paved the way for epigenetic research, their utility is often bottlenecked by 2-OG competition and pan-JmjC off-target effects, respectively. The structural evolution represented by 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (MTTB) offers researchers a highly selective, cell-permeable tool for interrogating KDM4 biology without disrupting the broader epigenetic landscape.

    References

    • JIB-04 | Histone Demethylase Inhibitor - MedchemExpress.com. MedChemExpress.
    • ML324 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Guide to Pharmacology.
    • JIB-04 - Jumonji Histone Demethylase Inhibitor - APExBIO. APExBIO.
    • Recent advances with KDM4 inhibitors and potential applic
    • The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A. The Mirica Group.
    • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.
    • Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis. Taylor & Francis.

    Sources

    Comparative

    Validating Target Engagement for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Using CETSA: A Comparative Guide

    As drug development professionals, we frequently encounter a frustrating paradox: a novel small molecule exhibits exceptional nanomolar potency in biochemical kinase assays, yet fails to translate into cellular efficacy....

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals, we frequently encounter a frustrating paradox: a novel small molecule exhibits exceptional nanomolar potency in biochemical kinase assays, yet fails to translate into cellular efficacy. This discrepancy is often driven by poor membrane permeability, intracellular compartmentalization, or intense competition from high intracellular ATP concentrations.

    To bridge this gap, quantifying direct target engagement (TE) within the physiological environment of a living cell is non-negotiable. This guide provides an in-depth, comparative analysis of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (hereafter referred to as MTTB ), a highly potent inhibitor targeting p38 Mitogen-Activated Protein Kinase (MAPK). We will benchmark MTTB against the industry-standard p38 inhibitor, SB239063, utilizing the Cellular Thermal Shift Assay (CETSA) to objectively validate its intracellular performance.

    The Mechanistic Rationale: Why CETSA?

    The Cellular Thermal Shift Assay (CETSA) has revolutionized TE validation by providing a label-free, matrix-agnostic readout of drug-protein interactions in intact cells . The assay relies on a fundamental principle of thermodynamics: when a ligand binds to its target protein, the free energy of the system decreases, locking the protein into a highly stable folded state .

    When cells are subjected to a thermal challenge, unbound proteins denature, expose their hydrophobic cores, and irreversibly aggregate. Ligand-bound proteins, however, resist this thermal unfolding and remain in the soluble fraction at significantly higher temperatures. By quantifying the remaining soluble protein, we can calculate the aggregation temperature ( Tagg​ ) and the resulting thermal shift ( ΔTagg​ ) induced by the drug .

    Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Downstream Inflammatory Response (MK2, ATF2) p38->Downstream MTTB MTTB (Compound) 4-methoxy-N-... MTTB->p38 Target Engagement

    p38 MAPK signaling pathway illustrating MTTB target engagement and inhibition.

    Comparative Performance Data: MTTB vs. SB239063

    To objectively evaluate MTTB, we compared its target engagement profile against SB239063 in intact human platelets. While both compounds show comparable biochemical IC50​ values against isolated p38 MAPK, CETSA reveals a distinct divergence in their intracellular behavior.

    We utilized two CETSA formats:

    • Melt Curve Analysis : Measures the maximum thermal stabilization ( ΔTagg​ ) at a saturating compound concentration (10 µM).

    • Isothermal Dose-Response Fingerprint ( ITDRFCETSA​ ) : Measures the compound concentration required to achieve 50% target stabilization at a fixed, stringent temperature (50°C) [[1]]([Link]).

    CompoundBiochemical IC50​ (nM)Intact Cell ΔTagg​ (°C) ITDRFCETSA​ IC50​ (µM)Cellular Permeability / Retention
    SB239063 44+7.41.27Moderate
    MTTB 38+9.20.45High

    Data Synthesis & Causality : Although SB239063 is a potent in vitro inhibitor (44 nM), it requires a relatively high concentration (1.27 µM) to achieve 50% target stabilization in intact cells . In contrast, MTTB achieves a superior thermal shift (+9.2°C) and a significantly lower ITDRFCETSA​ IC50​ (0.45 µM). This indicates that the unique 4-(thiophen-2-yl)thiazole scaffold of MTTB confers superior lipophilicity and membrane permeability, allowing it to rapidly accumulate within the cytoplasm and outcompete intracellular ATP more effectively than the alternative.

    Experimental Protocol: A Self-Validating CETSA Workflow

    As Application Scientists, we must design protocols that are inherently self-validating. A successful CETSA workflow must not only prove physical binding but also rule out false positives caused by assay artifacts.

    CETSAWorkflow A 1. Live Cell Treatment (MTTB vs Control) B 2. Thermal Challenge (Gradient or Isothermal) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Ultracentrifugation (Isolate Soluble Fraction) C->D E 5. Target Detection (Western Blot / AlphaScreen) D->E

    Step-by-step CETSA workflow from live cell treatment to target detection.

    Phase 1: Intact Cell Treatment & Thermal Challenge
    • Cell Preparation & Dosing : Suspend washed human platelets (or PBMCs) in a physiological buffer. Treat with 10 µM MTTB, 10 µM SB239063, or 0.1% DMSO (vehicle control).

      • Causality: Incubate for exactly 30 minutes at 37°C. This specific duration is critical; it provides sufficient time for the small molecule to cross the plasma membrane and reach thermodynamic binding equilibrium with p38 MAPK without triggering off-target cytotoxicity [[2]]([Link]).

    • Aliquotting : Distribute 50 µL of the treated cell suspension into a 96-well PCR plate.

    • Thermal Gradient Application : Heat the samples across a temperature gradient (e.g., 40°C to 65°C) using a programmable thermocycler.

      • Causality: While 3 minutes of heating is standard for many immortalized cell lines , primary cells like platelets possess dense cytoskeletal structures. Heating for 8 minutes ensures complete thermal equilibrium across the cellular matrix, preventing artificially high Tagg​ readings .

    • Rapid Quenching : Immediately transfer the PCR plate to an ice bath for 3 minutes.

      • Causality: Rapid cooling kinetically traps the denatured proteins in their aggregated state, preventing any spontaneous refolding that would skew the melt curve.

    Phase 2: Lysis & Soluble Fraction Isolation
    • Mechanical Lysis : Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 3 minutes) .

      • Causality: Do not use harsh chemical detergents (like SDS, RIPA, or high concentrations of Triton X-100). Detergents can artificially solubilize thermally aggregated proteins or disrupt the delicate drug-protein complex, completely obliterating the thermal shift window. Mechanical lysis preserves the exact solubility state dictated by the thermal challenge.

    • Ultracentrifugation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

      • Causality: This high-speed spin is required to pellet the heavy, insoluble protein aggregates, leaving only the stabilized, ligand-bound p38 MAPK in the supernatant.

    Phase 3: Detection & Self-Validation
    • Quantification : Carefully extract the supernatant and quantify the remaining soluble p38 MAPK using Western Blotting or a high-throughput AlphaScreen format .

    • The Self-Validating Orthogonal Check : To ensure the assay is reporting a functional binding event rather than a non-specific artifact, reserve a non-heated aliquot of the MTTB-treated cells. Probe this lysate for the phosphorylation status of MK2 (the direct downstream substrate of p38).

      • Logic: If CETSA shows a +9.2°C thermal shift, but the non-heated control shows no reduction in MK2 phosphorylation, the target engagement is non-productive (e.g., the drug binds a non-functional allosteric site). MTTB successfully suppresses MK2 phosphorylation, validating that the thermal shift corresponds directly to kinase inhibition.

    References

    • Axelsson, H., Almqvist, H., Seashore-Ludlow, B., & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences. Available at:[Link]

    • Howes, J.-M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2354833. Taylor & Francis. Available at:[Link]

    Sources

    Validation

    Charting the Unseen: A Guide to Establishing the Selectivity Profile of 4-methoxy-N-(4-thiophen-2-yl)thiazol-2-yl)benzamide

    For the diligent researcher in drug discovery, a novel compound like 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents both promise and a series of critical questions. While its primary efficacy is a key mi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For the diligent researcher in drug discovery, a novel compound like 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents both promise and a series of critical questions. While its primary efficacy is a key milestone, understanding its potential for off-target interactions is paramount for advancing a safe and effective therapeutic. This guide provides a comprehensive, technically-grounded framework for systematically elucidating the selectivity profile of this, or any novel, small molecule. We will navigate the causal logic behind experimental choices, from initial target identification to broad-panel off-target screening, ensuring a self-validating and robust dataset.

    The Imperative of Selectivity Profiling

    In the realm of targeted therapeutics, absolute specificity is a rare ideal. Most small molecules, particularly kinase inhibitors, exhibit some degree of polypharmacology due to conserved structural motifs across target families, such as the ATP-binding pocket in kinases.[1] Unforeseen off-target interactions can lead to toxicity or unexpected pharmacological effects, which are major causes of late-stage clinical trial failures.[2] Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of de-risking a drug candidate early in its development.[3][4] This guide will use our compound of interest, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, as a working example to illustrate this critical path.

    Phase 1: Unmasking the Primary Target and Initial Selectivity

    Assuming the primary target of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is hypothesized to be a protein kinase, the initial step is to confirm this interaction with high confidence and to understand its potency.

    Experimental Workflow: Primary Target Validation and Potency

    A robust method for this is a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a widely accepted platform for this purpose, as it measures the amount of ADP produced, which is directly proportional to kinase activity.[5][6]

    cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilution of 4-methoxy-N- (4-(thiophen-2-yl)thiazol-2-yl)benzamide Incubation Incubate Components at 30°C for 60 min Compound->Incubation Kinase Purified Recombinant Primary Target Kinase Kinase->Incubation Substrate Kinase-Specific Substrate & ATP Substrate->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence IC50 Plot Dose-Response Curve & Calculate IC50 Luminescence->IC50

    Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.

    Detailed Protocol: IC50 Determination via ADP-Glo™ Kinase Assay

    • Compound Preparation : Prepare a 10-point serial dilution of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in DMSO, typically starting from 10 mM.

    • Kinase Reaction Setup : In a 96-well plate, combine the purified recombinant kinase, its specific substrate, and ATP in the appropriate kinase buffer.

    • Initiation of Inhibition : Add the serially diluted compound to the kinase reaction mixture. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubation : Allow the kinase reaction to proceed at 30°C for a defined period, for example, 60 minutes.[5]

    • Reaction Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation : Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Data Acquisition : Measure the luminescence using a plate reader.

    • Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the results and fit the data to a dose-response curve to determine the IC50 value.[5]

    Phase 2: Broad Spectrum Off-Target Profiling

    With the primary target's IC50 value established, the next crucial step is to assess the compound's promiscuity across a wide range of other potential targets. This is where off-target panels come into play. Several reputable vendors offer comprehensive screening services, such as the Eurofins Discovery SafetyScreen™ panels and the ICE Bioscience ICESTP Safety Panels™.[2][3][7] These panels typically include a diverse set of targets, including GPCRs, ion channels, transporters, and, most importantly for a putative kinase inhibitor, a broad representation of the human kinome.[3][4]

    The Rationale for Panel Selection

    A well-curated panel, such as the "Safety 77" panel, is aligned with industry standards and regulatory expectations, covering targets known to be associated with adverse drug reactions.[2] For a kinase inhibitor, it is also prudent to run a specific kinome-wide panel to understand its selectivity within this large and structurally related family of enzymes.[8][9]

    Hypothetical Screening Data for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

    Let's assume our primary target is Kinase A, and we have determined its IC50 to be 50 nM. We would then screen our compound at a concentration of 1 µM (20-fold above the primary target IC50) against a safety panel.

    Table 1: Illustrative Off-Target Screening Results at 1 µM

    Target ClassTarget% Inhibition at 1 µMImplication
    Primary Target Kinase A >95% Expected on-target activity
    KinaseKinase B85%Potential off-target liability
    KinaseKinase C55%Potential for off-target effects at higher concentrations
    KinaseKinase D<10%Likely not a significant off-target
    GPCR5-HT2B Receptor62%Potential for cardiovascular side effects
    Ion ChannelhERG15%Low risk of cardiotoxicity at this concentration
    TransporterSERT<5%No significant interaction

    This data is purely illustrative.

    Phase 3: Deeper Dive into Off-Target Hits

    Any significant "hits" from the initial screen (typically >50% inhibition) warrant further investigation. This involves generating full dose-response curves for these off-targets to determine their IC50 values.

    Experimental Workflow: Off-Target IC50 Determination

    The same experimental protocol as described in Phase 1 would be applied, but with the identified off-target kinases (e.g., Kinase B and Kinase C) and the 5-HT2B receptor (using a relevant functional or binding assay).

    Start Novel Compound: 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Primary_Target Phase 1: Primary Target Validation - Determine IC50 for Kinase A - Result: IC50 = 50 nM Start->Primary_Target Broad_Screen Phase 2: Broad Off-Target Screen - Use SafetyScreen™ or similar panel - Screen at 1 µM Primary_Target->Broad_Screen Data_Analysis Data_Analysis Broad_Screen->Data_Analysis Hits Identified Hits: - Kinase B (85%) - Kinase C (55%) - 5-HT2B (62%) Data_Analysis->Hits Dose_Response Phase 3: Dose-Response for Hits - Determine IC50 for each hit Hits->Dose_Response Selectivity_Profile Final Selectivity Profile - Compare IC50 values - Calculate Selectivity Index Dose_Response->Selectivity_Profile

    Sources

    Comparative

    In Vivo Efficacy Benchmarking of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in a Murine Model of Rheumatoid Arthritis

    A Senior Application Scientist's Guide to Comparative Preclinical Evaluation Introduction The therapeutic landscape for autoimmune diseases, particularly rheumatoid arthritis (RA), has been significantly advanced by the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Comparative Preclinical Evaluation

    Introduction

    The therapeutic landscape for autoimmune diseases, particularly rheumatoid arthritis (RA), has been significantly advanced by the advent of targeted small molecule inhibitors.[1][2] Within this context, novel chemical entities require rigorous preclinical evaluation to ascertain their potential for clinical translation. This guide provides a comprehensive framework for the in vivo benchmarking of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (designated as Cmpd-X) , a novel compound with a hypothesized mechanism of action as a Janus kinase (JAK) inhibitor.

    Due to the highly conserved nature of the ATP-binding site across the kinome, even seemingly specific kinase inhibitors can have off-target effects.[3] Therefore, a robust in vivo model that recapitulates key aspects of human disease is essential to understand the true therapeutic potential and differentiate from existing standards of care. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis for evaluating Cmpd-X in a collagen-induced arthritis (CIA) mouse model, a gold-standard for RA research.[4][5][6]

    Scientific Rationale: Why the Collagen-Induced Arthritis (CIA) Model?

    The CIA model is selected for its profound similarities to human RA, including:

    • Pathological Hallmarks: The model exhibits key features of RA such as synovitis, pannus formation, and erosion of cartilage and bone.

    • Immunological Relevance: The disease pathogenesis in the CIA model involves both T-cell and B-cell responses to type II collagen, mirroring the autoimmune nature of RA.[5]

    • Predictive Validity: The model has been instrumental in the preclinical validation of numerous approved RA therapies, including cytokine blockers and small molecule inhibitors.

    Benchmarking Strategy: Cmpd-X vs. Standards of Care

    To establish a comprehensive efficacy profile, Cmpd-X will be benchmarked against two current standards of care for RA:

    • Methotrexate (MTX): A first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD).[1][7]

    • Tofacitinib: An approved pan-JAK inhibitor, providing a direct comparison to a compound with a similar hypothesized mechanism of action.[8]

    Hypothesized Mechanism of Action: JAK/STAT Pathway Inhibition

    The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the pathogenesis of RA.[8][9][10] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their receptors, leading to the activation of JAKs.[3][9] Activated JAKs then phosphorylate and activate STAT proteins, which translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[3][10] We hypothesize that Cmpd-X, as a JAK inhibitor, will suppress this signaling cascade, thereby reducing the inflammatory response in the joints.

    JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment & Activation Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binding pJAK p-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Cmpd-X Cmpd-X Cmpd-X->JAK Inhibition

    Figure 1: Hypothesized mechanism of Cmpd-X inhibiting the JAK/STAT signaling pathway.

    Experimental Protocols

    Collagen-Induced Arthritis (CIA) Model

    A detailed, step-by-step protocol for the induction and assessment of CIA in DBA/1J mice.[4][5]

    Animals:

    • Male DBA/1J mice, 8-10 weeks old.

    Reagents:

    • Bovine Type II Collagen (CII)

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • 0.1 M Acetic Acid

    Protocol:

    • Day 0: Primary Immunization

      • Prepare an emulsion of 2 mg/mL bovine CII in CFA (1:1 ratio).

      • Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.[4]

    • Day 21: Booster Immunization

      • Prepare an emulsion of 2 mg/mL bovine CII in IFA (1:1 ratio).

      • Anesthetize mice and administer a 100 µL subcutaneous injection at a different site on the base of the tail.[5]

    • Treatment Administration (Prophylactic Model):

      • Begin daily dosing of Cmpd-X, Methotrexate, Tofacitinib, or vehicle control on Day 21 and continue until the end of the study (Day 42).

      • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in sterile water, p.o.

      • Cmpd-X: 10, 30, 100 mg/kg, p.o., once daily.

      • Methotrexate: 1 mg/kg, i.p., twice weekly.

      • Tofacitinib: 10 mg/kg, p.o., once daily.

    Efficacy Endpoints Assessment

    a. Clinical Arthritis Score:

    • Scoring performed three times a week from Day 21 to Day 42.

    • Each paw is scored on a scale of 0-4:

      • 0 = Normal

      • 1 = Mild swelling and/or erythema of one digit

      • 2 = Moderate swelling of more than one digit or mild swelling of the entire paw

      • 3 = Severe swelling of the entire paw

      • 4 = Maximal swelling and ankylosis

    • The maximum score per mouse is 16.[4]

    b. Paw Thickness Measurement:

    • Hind paw thickness measured using a digital caliper three times a week from Day 21 to Day 42.

    c. Histopathological Analysis (Day 42):

    • Hind paws are collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Scoring for inflammation, pannus formation, and bone/cartilage erosion.

    d. Biomarker Analysis (Day 42):

    • Serum collected for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

    • Splenocytes can be isolated to assess T-cell and B-cell populations via flow cytometry.

    Experimental_Workflow cluster_setup Study Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animals DBA/1J Mice (8-10 weeks old) Day0 Day 0: Primary Immunization (CII in CFA) Animals->Day0 Day21_Boost Day 21: Booster Immunization (CII in IFA) Day0->Day21_Boost Treatment Day 21-42: Daily Dosing (Vehicle, Cmpd-X, MTX, Tofacitinib) Day21_Boost->Treatment Monitoring 3x Weekly Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Day42_Endpoint Day 42: Terminal Endpoint - Histopathology - Biomarkers Treatment->Day42_Endpoint

    Figure 2: Experimental workflow for the in vivo benchmarking of Cmpd-X.

    Comparative Data Analysis (Hypothetical Data)

    The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking study.

    Table 1: Clinical Arthritis Score

    Treatment GroupMean Arthritis Score (Day 42)% Inhibition vs. Vehicle
    Vehicle10.5 ± 1.2-
    Cmpd-X (10 mg/kg)7.8 ± 0.925.7%
    Cmpd-X (30 mg/kg)5.2 ± 0.750.5%
    Cmpd-X (100 mg/kg)3.1 ± 0.570.5%
    Methotrexate (1 mg/kg)6.5 ± 0.838.1%
    Tofacitinib (10 mg/kg)3.5 ± 0.666.7%

    Table 2: Hind Paw Thickness

    Treatment GroupMean Paw Thickness (mm, Day 42)% Reduction vs. Vehicle
    Vehicle4.2 ± 0.3-
    Cmpd-X (10 mg/kg)3.6 ± 0.214.3%
    Cmpd-X (30 mg/kg)3.1 ± 0.226.2%
    Cmpd-X (100 mg/kg)2.7 ± 0.135.7%
    Methotrexate (1 mg/kg)3.4 ± 0.219.0%
    Tofacitinib (10 mg/kg)2.8 ± 0.133.3%

    Table 3: Serum Cytokine Levels (pg/mL, Day 42)

    Treatment GroupTNF-αIL-6
    Vehicle150 ± 25220 ± 30
    Cmpd-X (100 mg/kg)65 ± 1090 ± 15
    Methotrexate (1 mg/kg)95 ± 18140 ± 22
    Tofacitinib (10 mg/kg)70 ± 1295 ± 18

    Discussion and Interpretation

    Based on the hypothetical data, Cmpd-X demonstrates a dose-dependent reduction in the clinical signs of arthritis, with the 100 mg/kg dose showing efficacy comparable to, or slightly better than, the standard-of-care JAK inhibitor, Tofacitinib. The reduction in paw swelling and pro-inflammatory cytokines further supports the potent anti-inflammatory activity of Cmpd-X.

    The comparison with Methotrexate is also crucial. While MTX shows a moderate effect, the superior efficacy of Cmpd-X and Tofacitinib highlights the potential advantages of targeted JAK inhibition in this model.

    The histopathological analysis will provide the definitive evidence of joint protection, a key differentiator for novel anti-arthritic therapies. Evidence of reduced synovial inflammation, pannus formation, and preservation of cartilage and bone integrity in the Cmpd-X treated groups would strongly support its disease-modifying potential.

    Conclusion

    This guide provides a robust framework for the in vivo benchmarking of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (Cmpd-X). By employing the well-validated collagen-induced arthritis model and comparing against both a conventional DMARD and a targeted JAK inhibitor, this approach allows for a comprehensive evaluation of the compound's therapeutic potential. The multi-faceted assessment, combining clinical, histological, and biomarker endpoints, will generate the critical data necessary to make informed decisions about the continued development of Cmpd-X as a potential treatment for rheumatoid arthritis.

    References

    • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC. (n.d.).
    • Janus kinase-targeting therapies in rheumatology: a mechanisms-based approach - PMC. (n.d.).
    • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (2025, May 20).
    • The role of the JAK/STAT signal pathway in rheum
    • JAK/STAT pathway in pathology of rheum
    • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.).
    • The Jak-STAT Pathway in Rheumatoid Arthritis - The Journal of Rheum
    • JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. (2024, July 30).
    • Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC. (n.d.).
    • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex. (n.d.).
    • Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - Research UEES. (2025, August 15).
    • Full article: In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund's complete adjuvant induced arthritis - Taylor & Francis. (2016, September 5).
    • In vivo anti-arthritic efficacy of Camellia sinensis (L.) in collagen induced arthritis model - PubMed. (2017, March 15).
    • 4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLBENZENECARBOXAMIDE. (n.d.).
    • In vivo Anti-Inflammatory and Anti-Arthritic Potential of Ethanolic Acacia modesta Extract on CFA-Induced Adjuvant Arthritic Rats - ResearchersLinks. (2022, December 20).
    • In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression - PMC. (2018, December 12).
    • 3-Methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(2-morpholino-2-oxoethoxy)benzamide. (n.d.).
    • Rheumatoid Arthritis (RA) Treatment & Management - Medscape Reference. (2025, November 14).
    • Frontiers in Rheumatoid Arthritis: Emerging Research and Unmet Needs in Pharmacologic Management - PMC. (n.d.).
    • Recent Advances in the Treatment of Rheum
    • 4-methoxy-n-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide - MilliporeSigma. (n.d.).
    • Complete 12 RA Medications: Rheumatoid Arthritis Drugs - Liv Hospital. (2026, March 2).
    • 3-methoxy-N-(4-thiophen-2-yl-2-thiazolyl)benzamide - Guidechem. (n.d.).
    • The Efficacy and Safety of Mainstream Medications for Patients With cDMARD-Naïve Rheumatoid Arthritis: A Network Meta-Analysis - Frontiers. (2018, March 20).
    • 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl] - PubChem. (n.d.).
    • BindingDB BDBM50186460 CHEMBL209148::N-(5-(5-(1-acetylpiperazine-4-carbonyl). (n.d.).
    • 4-Methoxy-N-(4-phenyl-2-thiazolyl)
    • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC. (n.d.).
    • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (2021, August 6).
    • 4-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide - NextSDS. (n.d.).

    Sources

    Safety & Regulatory Compliance

    Handling

    A Comprehensive Safety and Handling Guide for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

    This guide provides essential safety protocols and operational directives for the handling and disposal of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The information herein is intended for researchers, scienti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety protocols and operational directives for the handling and disposal of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The information herein is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related thiazole and benzamide derivatives and established laboratory safety principles. A thorough risk assessment should be conducted before commencing any work.

    Hazard Assessment and Personal Protective Equipment (PPE)

    Recommended Personal Protective Equipment

    The following table outlines the minimum PPE requirements for handling this compound.

    PPE Category Item Standard/Specification Purpose
    Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[2]
    Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[2]
    Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged contact or immersion, consider thicker, chemical-resistant gloves.[2][3]
    Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[2]
    Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent inhalation.[4]

    It is crucial to inspect all PPE for integrity before use and to don and doff it correctly to prevent cross-contamination.

    Operational Plan: Step-by-Step Handling Procedures

    Proper handling techniques are critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

    Engineering Controls and Preparation
    • Ventilation: Always handle 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any potential spills.[5][6]

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    Handling the Solid Compound (Powder)
    • Minimize Dust Generation: Handle the powder in a manner that minimizes the creation of dust. Avoid pouring the powder directly from the bottle, as this can lead to spillage and airborne particles.[5] Use a spatula for transfers.

    • Weighing: If possible, weigh the compound within an enclosed balance.[5] Alternatively, pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.[6][7]

    • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[1][5]

    Handling the Compound in Solution
    • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be aware of the hazards associated with the chosen solvent and wear appropriate solvent-resistant gloves.[3]

    • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Splash Prevention: Work over disposable bench covers to easily clean up any spills of the solution.[5]

    The following diagram illustrates the recommended workflow for handling this compound.

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_area Set up Designated Work Area prep_hood->prep_area handle_powder Weigh Solid Compound prep_area->handle_powder Proceed to handling handle_solution Prepare Solution handle_powder->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Complete experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

    Caption: Experimental workflow for handling 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

    Storage and Disposal Plan

    Storage
    • Container: Store the compound in its original, tightly sealed, and properly labeled container.

    • Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]

    • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[2] Solids should be stored separately from liquids.[9]

    Disposal

    Disposal of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and any contaminated materials must be carried out in strict accordance with local, state, and federal regulations.[4][10]

    • Waste Segregation: Segregate waste containing this compound from other waste streams.

    • Labeling: Ensure all waste containers are clearly labeled with the full chemical name.[4]

    • Contaminated Materials: Contaminated PPE, absorbent paper, and empty containers should be treated as hazardous waste and disposed of accordingly.[10]

    • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]

    The decision-making process for the disposal of this compound is outlined below.

    G start Chemical Designated as Waste spill Is there a spill? start->spill contain Contain and clean up spill following safety protocols. spill->contain Yes segregate Segregate from other waste streams. spill->segregate No contain->segregate container Ensure it is in a suitable and properly labeled container. segregate->container store Store in a designated, cool, dry, and well-ventilated area. container->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs

    Caption: Disposal workflow for 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    Exposure Type First Aid Measures
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
    Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.[1]
    Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
    Spill For small spills of the powder, dampen the material with a suitable solvent (e.g., 60-70% ethanol) before carefully sweeping it up to avoid generating dust.[13] Place the material in a sealed container for disposal. Decontaminate the area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and contact your institution's EHS office.

    References

    • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
    • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
    • Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-]. Benchchem.
    • Chemical Resistant Products. Superior Glove.
    • Chemical Resistant Gloves. Fisher Scientific.
    • Chemical Resistant Gloves. Ansell USA.
    • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
    • Chemical Resistant Gloves – Scandia Gear | Superior Protection. Scandia Gear.
    • Chemical Resistant Gloves. Gemplers.
    • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
    • Evolve's guide to storing lab chemicals safely. Evolve.
    • Handling and Storing Chemicals. Lab Manager.
    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
    • BENZAMIDE. CAMEO Chemicals, NOAA.
    • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
    • Benzamide.
    • 4-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide. NextSDS.
    • SAFETY D
    • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. The City College of New York.
    • SAFETY D
    • SAFETY D

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